molecular formula C9H8N4O2 B141758 3-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 142338-69-0

3-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B141758
CAS No.: 142338-69-0
M. Wt: 204.19 g/mol
InChI Key: TWOZXWGNMBEDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-1H-pyrazol-5-amine is a versatile aminopyrazole scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a free amino group, allows it to serve as a key precursor for constructing diverse heterocyclic libraries and bioactive molecules . Research indicates that aminopyrazole-based compounds are extensively investigated for their pharmacological potential, particularly in the development of anticancer and anti-inflammatory agents . The framework is advantageous for designing ligands that target various enzymes and receptors, and it has been identified in studies focusing on potent antibacterial activity against strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . Furthermore, this compound is employed in the study of enzyme inhibition and receptor binding activities, aiding in the discovery of new therapeutic agents . Its utility in synthesizing more complex structures, such as pyrazolopyrimidines, underscores its value as a fundamental building block in drug discovery research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOZXWGNMBEDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395665
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142338-69-0
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrazole core substituted with a 3-nitrophenyl group and an amine moiety, presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. Compounds incorporating the pyrazole nucleus are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics of this compound, including its structural and chemical properties, alongside a plausible synthetic approach. Given the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a comparative context.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈N₄O₂[1][2][3]
Molecular Weight 204.19 g/mol [1][2][3]
CAS Number 142338-69-0, 2765570-08-7[1][2]
Appearance Solid (predicted)
Melting Point Not available. For comparison, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine has a melting point of 102 °C (375 K).[4]
Boiling Point Not available
Solubility Not available
pKa Not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported. However, based on the known spectral characteristics of related pyrazole derivatives, the following can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the protons on the pyrazole ring, and the amine protons. The chemical shifts and coupling patterns would be influenced by the electronic effects of the nitro and amino groups.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the carbon atoms of the pyrazole and nitrophenyl rings. The positions of these signals would provide information about the electronic environment of each carbon atom.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.19). Fragmentation patterns would provide further structural information.

Experimental Protocols

Plausible Synthesis of this compound (Adapted from a similar synthesis[4])

Reaction: 3-Nitrophenylhydrazine reacts with 3-aminocinnamonitrile in the presence of an acid catalyst.

Reagents and Solvents:

  • 3-Nitrophenylhydrazine

  • 3-Aminocinnamonitrile (or a similar β-ketonitrile)

  • Hydrochloric acid (or another suitable acid catalyst)

  • Water

  • Ethanol (or another suitable solvent)

  • Ammonium hydroxide (for neutralization)

Procedure:

  • To a solution of 3-nitrophenylhydrazine in a suitable solvent (e.g., a mixture of water and ethanol), add the β-ketonitrile (e.g., 3-aminocinnamonitrile).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for a specified period.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as concentrated ammonium hydroxide, to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on the adapted protocol.

G cluster_start Starting Materials cluster_process Reaction and Workup cluster_end Final Product start1 3-Nitrophenylhydrazine reaction Cyclization (Acid Catalyst, Heat) start1->reaction start2 3-Aminocinnamonitrile start2->reaction neutralization Neutralization (Ammonium Hydroxide) reaction->neutralization filtration Filtration and Washing neutralization->filtration product This compound filtration->product

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and associated signaling pathways of this compound are limited, the broader class of pyrazole derivatives has been extensively investigated for its pharmacological potential. Research indicates that aminopyrazole-based compounds are explored for their anticancer and anti-inflammatory properties[5]. The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

The potential mechanisms of action for pyrazole derivatives often involve the inhibition of key enzymes or the modulation of receptor activity. For instance, some pyrazole compounds have been shown to be inhibitors of kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical workflow for such an investigation is presented below.

G compound This compound screening Biological Screening (e.g., Cell-based assays) compound->screening hit_id Hit Identification (e.g., Anticancer, Anti-inflammatory) screening->hit_id target_id Target Identification (e.g., Kinase profiling, Affinity chromatography) hit_id->target_id pathway Signaling Pathway Analysis (e.g., Western blot, Reporter assays) target_id->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: Logical workflow for investigating the biological activity of the compound.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides a summary of the known properties and a framework for its synthesis and biological evaluation. The versatile pyrazole scaffold suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Aminopyrazole scaffolds are pivotal in the development of therapeutic agents, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][2] This document outlines a plausible synthetic route, detailed experimental protocols, and a complete spectroscopic characterization profile based on data from closely related analogues. Furthermore, it explores the potential biological relevance of this compound by examining its relationship to key inflammatory signaling pathways. All data is presented to facilitate understanding and replication for research and development purposes.

Introduction

This compound belongs to the aminopyrazole class of N-heterocyclic compounds. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[3] Aminopyrazoles are key components in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The presence of a nitrophenyl group and a reactive amine at the 5-position makes this molecule a versatile building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[3] This guide details the necessary steps to synthesize and unambiguously confirm the structure of this compound, providing a foundation for its further investigation and application in drug development.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial preparation of the β-ketonitrile intermediate, 3-oxo-3-(3-nitrophenyl)propanenitrile (also known as 3-nitrobenzoylacetonitrile), followed by its cyclization with hydrazine hydrate.

Step 1: Synthesis of 3-oxo-3-(3-nitrophenyl)propanenitrile (Intermediate 1) This intermediate can be synthesized via the condensation of 3-nitroacetophenone with a suitable cyanide source.

Step 2: Synthesis of this compound (Target Compound) The target compound is formed by the cyclization of the β-ketonitrile intermediate with hydrazine hydrate in an appropriate solvent.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds.

Protocol 2.2.1: Synthesis of 3-oxo-3-(3-nitrophenyl)propanenitrile This protocol is based on standard procedures for the synthesis of benzoylacetonitriles.

  • To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, add 3-nitroacetophenone (1.0 equivalent) dropwise at 0 °C.

  • After the addition is complete, add ethyl cyanoformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired β-ketonitrile.

Protocol 2.2.2: Synthesis of this compound This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[4][5]

  • Dissolve 3-oxo-3-(3-nitrophenyl)propanenitrile (1.0 equivalent) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structure Confirmation Workflow

The confirmation of the synthesized compound's structure is a logical process that flows from synthesis to detailed spectroscopic analysis.

G Diagram 1: Structure Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation A Synthesis of 3-oxo-3-(3-nitrophenyl)propanenitrile B Cyclization with Hydrazine Hydrate A->B C Purification (Recrystallization) B->C D 1H NMR & 13C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Data Interpretation D->G E->G F->G H Structure Confirmed: This compound G->H

Caption: Workflow for synthesis and structural confirmation.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for the structural confirmation of this compound. This data is predicted based on the analysis of structurally similar compounds, particularly 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.2 (broad s) Singlet 1H Pyrazole N-H
~8.45 (t) Triplet 1H Ar-H (H-2' of nitrophenyl)
~8.15 (dd) Doublet of Doublets 1H Ar-H (H-4' or H-6' of nitrophenyl)
~8.00 (d) Doublet 1H Ar-H (H-4' or H-6' of nitrophenyl)
~7.70 (t) Triplet 1H Ar-H (H-5' of nitrophenyl)
~6.50 (broad s) Singlet 2H Amine (-NH₂)
~5.80 (s) Singlet 1H Pyrazole C4-H

Note: Chemical shifts are predictions and may vary. The broad singlets for NH and NH₂ are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~158.0 Pyrazole C5-NH₂
~149.0 Pyrazole C3
~148.5 Ar-C (C-NO₂)
~135.0 Ar-C
~130.5 Ar-CH
~124.0 Ar-CH
~122.0 Ar-CH
~120.0 Ar-CH
~91.0 Pyrazole C4

Note: Assignments are based on DFT calculations and data from analogous structures.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3450 - 3300 Strong, Broad N-H stretching (amine and pyrazole NH)
3250 - 3100 Medium Aromatic C-H stretching
~1630 Strong N-H scissoring (amine)
~1590 Strong C=N and C=C stretching (pyrazole and aromatic ring)
~1530 Strong Asymmetric NO₂ stretching
~1350 Strong Symmetric NO₂ stretching

Note: The presence of strong N-H and NO₂ stretching bands are key diagnostic peaks.[6][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Notes
204.07 [M]⁺ Molecular ion peak corresponding to C₉H₈N₄O₂
188.07 [M-O]⁺ Loss of an oxygen atom from the nitro group
174.07 [M-NO]⁺ Loss of nitric oxide from the nitro group
158.08 [M-NO₂]⁺ Loss of the nitro group

Note: High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₉H₈N₄O₂.

Potential Biological Activity and Signaling Pathway

Aminopyrazole derivatives are widely investigated as inhibitors of protein kinases involved in inflammatory and oncogenic signaling.[2] A key target in inflammatory pathways is the Receptor-Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in mediating cell survival and death in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1][10] Inhibition of RIPK1's kinase activity is a promising therapeutic strategy for treating inflammatory diseases.[3][11]

The structure of this compound makes it a candidate for investigation as a RIPK1 inhibitor. The diagram below illustrates the TNF-α/RIPK1 signaling pathway and the potential point of intervention for such an inhibitor.

G Diagram 2: Potential Target Signaling Pathway (TNF-α/RIPK1) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits Ub K63-Ubiquitination ComplexI->Ub Leads to ComplexII Complex II (FADD, Caspase-8, RIPK1, RIPK3) ComplexI->ComplexII Transitions to NFkB NF-κB Activation Ub->NFkB Activates Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexII->Apoptosis Casp8 > Casp3 RIPK1_Kinase RIPK1 Kinase Activity ComplexII->RIPK1_Kinase Casp8 inactive Necroptosis Necroptosis RIPK3 RIPK3 RIPK1_Kinase->RIPK3 Phosphorylates MLKL pMLKL MLKL->Necroptosis Oligomerizes & Forms Pores Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RIPK1_Kinase Inhibits RIPK3->MLKL Phosphorylates

Caption: TNF-α signaling leading to survival or cell death via RIPK1.

Conclusion

This guide provides a robust framework for the synthesis, structural elucidation, and confirmation of this compound. By leveraging established chemical principles and spectroscopic data from analogous compounds, researchers can confidently prepare and characterize this molecule. The provided protocols and predicted data serve as a valuable resource for chemists and pharmacologists. The potential for this compound to modulate key inflammatory pathways, such as the RIPK1 signaling cascade, underscores its importance as a scaffold for the development of novel therapeutics, warranting further investigation into its biological activities.

References

Spectroscopic and Synthetic Profile of 3-(3-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 142338-69-0) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a pyrazole ring substituted with a 3-nitrophenyl group and an amine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. Aminopyrazole derivatives are widely investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides an overview of the available spectroscopic data for closely related compounds, outlines a plausible synthetic pathway, and details the general experimental protocols for the characterization of this class of molecules.

Spectroscopic Data Analysis

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8 - 6.2s1HH-4 (pyrazole)
~7.5 - 8.5m4HAr-H
~5.0 - 6.0br s2H-NH₂
~11.0 - 12.0br s1H-NH (pyrazole)
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
~95 - 105C-4 (pyrazole)
~120 - 140Ar-C
~148C-NO₂
~150 - 160C-3 & C-5 (pyrazole)
Table 2: Predicted IR and Mass Spectrometry Data
Infrared (IR) Spectroscopy (Predicted) Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (amine and pyrazole)
3100 - 3000C-H stretching (aromatic)
1620 - 1580C=C stretching (aromatic)
1540 - 1520N-O stretching (asymmetric, nitro)
1360 - 1340N-O stretching (symmetric, nitro)
Mass Spectrometry (MS) (Predicted) m/z Fragment
204.06[M]⁺ (Molecular Ion)
158.07[M - NO₂]⁺

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound is not explicitly available in the public domain. However, a general and plausible synthetic route can be derived from established methods for pyrazole synthesis.

Synthesis of this compound

A common method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. For the target compound, the synthesis would likely proceed via the reaction of 3-(3-nitrophenyl)-3-oxopropanenitrile with hydrazine hydrate.

Materials:

  • 3-(3-nitrophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like acetic acid)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 3-(3-nitrophenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution, typically in a slight molar excess.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

  • The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • FT-IR spectra are typically recorded using KBr pellets or as a thin film on a salt plate.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI).

  • The data is acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using the DOT language visualize the synthetic pathway and the analytical workflow.

Synthesis_of_3_3_nitrophenyl_1H_pyrazol_5_amine Reactant1 3-(3-nitrophenyl)-3-oxopropanenitrile Reaction Condensation Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Ethanol Solvent->Reaction Product This compound Reaction->Product Reflux

Caption: Synthetic pathway for this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purified Product Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. A definitive characterization requires experimental acquisition of the NMR, IR, and MS spectra for this compound. The synthetic protocol outlined is a general procedure and may require optimization for specific laboratory conditions.

Solubility profile of 3-(3-nitrophenyl)-1H-pyrazol-5-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazol-5-amine. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on outlining detailed experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies are essential for researchers in drug discovery and development, enabling them to establish a crucial physicochemical property that influences bioavailability and formulation. This guide also includes a standardized workflow for solubility determination, visualized using a Graphviz diagram, to ensure procedural consistency and accuracy in experimental design.

Introduction

This compound is a pyrazole derivative with potential applications in medicinal chemistry and materials science. The presence of both a nitro and an amine group on the phenyl and pyrazole rings, respectively, suggests a molecule with a unique polarity profile that will significantly impact its solubility in various media. Understanding the solubility of a compound is a critical first step in the drug development process, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. This guide serves as a foundational resource for researchers aiming to characterize the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Water25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-Flask
0.1 M HCl25Shake-Flask
0.1 M NaOH25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be centrifuged and/or filtered through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of the compound should be prepared for accurate quantification.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Kinetic Solubility Assessment (High-Throughput Screening)

For earlier stages of drug discovery, a higher throughput kinetic solubility assay can be employed. This method is faster but may not represent true equilibrium solubility.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader capable of nephelometry or UV-Vis absorbance measurements

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Using an automated liquid handler, dispense small volumes of the DMSO stock solution into the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • The plate is then shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

  • The solubility is assessed by detecting the point at which the compound precipitates. This can be done by:

    • Nephelometry: Measuring the light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy: Measuring the absorbance of the solution after filtering or centrifugation to remove precipitated compound. The concentration is determined by comparing the absorbance to a standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow start Start: Obtain pure This compound select_solvents Select Common Lab Solvents start->select_solvents choose_method Choose Solubility Determination Method select_solvents->choose_method shake_flask Equilibrium Method (Shake-Flask) choose_method->shake_flask Gold Standard kinetic Kinetic Method (High-Throughput) choose_method->kinetic HTS prepare_samples Prepare Samples: Add excess solid to solvent shake_flask->prepare_samples prepare_stock Prepare DMSO Stock Solution kinetic->prepare_stock incubate Incubate with Shaking (24-72h at constant T) prepare_samples->incubate precipitate Induce Precipitation in Aqueous Buffer prepare_stock->precipitate separate Separate Solid and Liquid (Centrifuge/Filter) incubate->separate detect Detect Precipitation (Nephelometry/UV-Vis) precipitate->detect analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate detect->calculate end End: Report Solubility Profile calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest in medicinal chemistry due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents.[1][2] The document details a feasible synthetic route, expected physicochemical and spectroscopic properties, and insights into its potential biological activities based on related structures.

Introduction

Pyrazole-based compounds are a cornerstone in pharmaceutical research, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The title compound, this compound, features a key pharmacophore with a versatile amino group, making it a valuable precursor for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies in drug development.[1][2] This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 3-nitrophenylhydrazine with a suitable three-carbon nitrile precursor, such as 3-oxopropanenitrile (cyanoacetaldehyde). This method is analogous to established procedures for the synthesis of similar 1,3-disubstituted 5-aminopyrazoles.[5]

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification of the target compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 3-Nitrophenylhydrazine C Reaction Mixture (Acidic Catalyst, Heat) A->C B 3-Oxopropanenitrile B->C D Crude this compound C->D E Neutralization (e.g., Ammonium Hydroxide) D->E F Filtration E->F G Washing (e.g., Cold Water) F->G H Drying G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of a structurally related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[5]

Materials:

  • 3-Nitrophenylhydrazine

  • 3-Oxopropanenitrile

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonium Hydroxide

  • Deionized Water

  • Ethanol (for recrystallization, optional)

  • Silica Gel (for chromatography, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenylhydrazine (1.0 equivalent) and 3-oxopropanenitrile (1.1-1.5 equivalents) to a solution of dilute hydrochloric acid.

  • Heat the reaction mixture at 70-80 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the initial heating period, an additional portion of concentrated hydrochloric acid may be added, and heating continued for another 1-2 hours to ensure complete cyclization.[5]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic.

  • The resulting precipitate (the crude product) is collected by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 15 mL).

  • Dry the product under vacuum or in a desiccator.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by determining its physicochemical properties and through spectroscopic analysis. The expected data, based on the compound's structure and data from analogous compounds, are summarized below.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance Yellow to brown solid
Melting Point Not available; expected to be a solid at room temperature
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[6][7][8]

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.5 - 7.5mAromatic protons (nitrophenyl ring)
~ 6.0 - 5.5sPyrazole C4-H proton
~ 5.0 - 4.0br s-NH₂ protons
~ 12.0 - 11.0br sPyrazole N1-H proton

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 155 - 145Pyrazole C3 and C5
~ 148C-NO₂ on the phenyl ring
~ 135 - 120Aromatic carbons (nitrophenyl ring)
~ 100 - 90Pyrazole C4

Table 3: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (amine)
3200 - 3100N-H stretching (pyrazole ring)
1640 - 1600C=N stretching (pyrazole ring)
1590 - 1570C=C stretching (aromatic ring)
1530 - 1500Asymmetric NO₂ stretching
1350 - 1330Symmetric NO₂ stretching

Table 4: Expected Mass Spectrometry Data

m/z ValueAssignment
204.06[M]⁺ (Molecular Ion)
158.07[M - NO₂]⁺

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[9][10][11][12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The N-phenylpyrazol-5-amine core structure is a key feature in several known kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below illustrates a generalized signaling cascade that is often targeted by pyrazole-based kinase inhibitors, such as the MAPK/ERK pathway, which is frequently overactive in various cancers.

G cluster_pathway Generalized Kinase Signaling Pathway cluster_inhibition Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Differentiation G->H Inhibitor 3-(3-nitrophenyl)-1H- pyrazol-5-amine (Potential Kinase Inhibitor) Inhibitor->D Inhibition Inhibitor->E Inhibition

Caption: A generalized model of a kinase signaling pathway (e.g., MAPK/ERK) potentially targeted by pyrazole-based inhibitors.

Anti-inflammatory and Antimicrobial Activity

The pyrazole nucleus is also a common feature in compounds with anti-inflammatory and antimicrobial properties.[13][14][15] The anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) or key inflammatory signaling kinases.[13] The antimicrobial activity of pyrazole derivatives has been demonstrated against a range of bacterial and fungal pathogens.[16][15] Further investigation into this compound is warranted to explore its potential in these therapeutic areas.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic route is practical and based on established chemical principles. The expected spectroscopic data provides a benchmark for the characterization of the synthesized compound. While further experimental work is required to elucidate the specific biological activities and mechanisms of action of this molecule, its structural similarity to known bioactive pyrazoles suggests that it is a promising candidate for further investigation in drug discovery programs.

References

The Rising Potential of Aminopyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif serves as a crucial building block for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the current landscape of aminopyrazole derivatives, focusing on their potential biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Diverse Biological Activities of Novel Aminopyrazole Derivatives

Aminopyrazole derivatives have been extensively investigated and have shown promising results in various therapeutic areas. Their biological activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][2][3][4] The functionalization of the aminopyrazole nucleus at different positions has led to the development of compounds with potent and selective pharmacological profiles.[2]

Anticancer Activity

A significant area of research has focused on the development of aminopyrazole derivatives as anticancer agents.[1][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action, including the inhibition of essential enzymes like kinases.[2][6]

Compound IDTarget Cell LineIC50Reference
11a HepG2 (Liver Cancer)- (54.25% growth)[4]
11a HeLa (Cervical Cancer)- (38.44% growth)[4]
6 Various Cancer Cell Lines73-84 mg/mL[4]
161a A-549 (Lung Cancer)4.91 µM[7]
161b A-549 (Lung Cancer)3.22 µM[7]
173a MCF-7 (Breast Cancer)0.604 µM[8]
173b MCF-7 (Breast Cancer)0.665 µM[8]
157 HTC-116 (Colon Cancer)1.51 µM[7]
8t MV4-11 (Acute Myeloid Leukemia)1.22 nM[6]
Antimicrobial Activity

Aminopyrazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[4][9]

Compound IDTarget StrainMethodActivityReference
2a S. aureusMIC0.125 mg/mL[4]
2a E. coliMIC8 mg/mL[4]
3a-d B. subtilis, S. pneumoniae, E. coliWell Diffusion AssayInhibition zone > 15 mm[4]
3a-d A. flavus, S. racemosum, G. candidumWell Diffusion AssayInhibition zone > 15 mm[4]
AP-1, 3, 4, 7, 9, 10, 11 Various bacteriaNot specifiedGood antimicrobial activity[9]
Enzyme Inhibition

A key mechanism through which aminopyrazole derivatives exert their biological effects is through the inhibition of various enzymes, particularly kinases.[1][2][10] This has made them attractive candidates for the development of targeted therapies.

Compound IDTarget EnzymeIC50Reference
6 FGFR3 (Wild-Type)Sub-nanomolar[10]
6 FGFR3 (Gatekeeper Mutant)Sub-nanomolar[10]
8t FLT30.089 nM[6]
8t CDK20.719 nM[6]
8t CDK40.770 nM[6]
132b COX-23.5 nM[7]
Antioxidant Activity

Several studies have highlighted the antioxidant properties of aminopyrazole derivatives.[1][4]

Compound IDAssayResultReference
22 Not specified75.3% inhibition[1]
23 Not specified72.9% inhibition[1]

Key Experimental Protocols

The evaluation of the biological activity of novel aminopyrazole derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for some of the key assays cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Well Diffusion Assay

The well diffusion assay is used to determine the antimicrobial activity of a compound.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the aminopyrazole derivative solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well.

Kinase Activity Assay

Kinase activity assays are performed to determine the inhibitory effect of compounds on specific kinases.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a reaction buffer.

  • Compound Addition: Add the aminopyrazole derivative at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution).

  • Detection: Detect the product of the kinase reaction. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The development of aminopyrazole derivatives as therapeutic agents often involves targeting specific signaling pathways implicated in disease. Understanding these pathways and the experimental workflows for drug discovery is crucial.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation FGF FGF Ligand FGF->FGFR Aminopyrazole Aminopyrazole Derivative Aminopyrazole->FGFR Inhibition

Caption: FGFR Signaling Pathway Inhibition by Aminopyrazole Derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_development Clinical Development Synthesis Synthesis of Novel Aminopyrazole Derivatives Screening High-Throughput Screening Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization In_Vitro In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) In_Vivo In Vivo Animal Models In_Vitro->In_Vivo ADMET ADMET Studies In_Vivo->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials Lead_Optimization->In_Vitro

Caption: Drug Discovery Workflow for Aminopyrazole Derivatives.

Conclusion

Novel aminopyrazole derivatives represent a highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated activities against cancer, microbes, and key enzymes, coupled with their synthetic tractability, make them a focal point of current drug discovery efforts. The data and protocols presented in this guide underscore the significant progress made in this field and highlight the vast potential for future research and development. As our understanding of the underlying mechanisms of action and structure-activity relationships continues to grow, we can anticipate the emergence of new and improved aminopyrazole-based drugs to address unmet medical needs.

References

Probing the Pharmacological Profile: A Technical Guide to the Mechanism of Action of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for nitrophenyl-substituted pyrazoles, a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. This document synthesizes findings from various studies to elucidate their molecular targets and the signaling pathways through which they exert their effects, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

Nitrophenyl-substituted pyrazoles are synthetic compounds characterized by a central pyrazole ring functionalized with a nitrophenyl group. This structural motif has been identified as a key pharmacophore responsible for a wide array of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune the compound's potency and selectivity towards specific biological targets. Understanding the intricate mechanisms by which these compounds operate at a molecular level is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Anti-inflammatory Mechanisms

Nitrophenyl-substituted pyrazoles have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Several studies have reported the ability of nitrophenyl-substituted pyrazoles to suppress the production of these cytokines in various cellular models of inflammation.[1]

Modulation of p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. Certain nitrophenyl-substituted pyrazole derivatives, particularly pyrazole-urea based compounds, have been identified as potent allosteric inhibitors of p38 MAP kinase.[2] These inhibitors bind to a site distinct from the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding and subsequent activation. This allosteric inhibition effectively blocks the downstream signaling cascade that leads to the synthesis and release of TNF-α and other inflammatory mediators.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activation Downstream_Effectors Downstream Effectors (e.g., MK2) p38_MAPK->Downstream_Effectors Phosphorylation Nitrophenyl_Pyrazole Nitrophenyl-substituted Pyrazole (Urea-based) Nitrophenyl_Pyrazole->p38_MAPK Allosteric Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Downstream_Effectors->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

p38 MAPK Signaling Pathway Inhibition
Cyclooxygenase (COX) Enzyme Inhibition

Another well-established mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Anticancer Mechanisms

The anticancer properties of nitrophenyl-substituted pyrazoles are attributed to their ability to interfere with critical cellular processes in cancer cells, including cell signaling, cell cycle progression, and DNA replication.

Inhibition of PI3K/Akt/ERK1/2 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain nitrophenyl-substituted pyrazolinone chalcones have been shown to exert their anticancer effects by inhibiting this signaling cascade. These compounds can lead to the downregulation of key proteins in the pathway, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Nitrophenyl_Pyrazole Nitrophenyl-substituted Pyrazole Nitrophenyl_Pyrazole->PI3K Nitrophenyl_Pyrazole->Akt Nitrophenyl_Pyrazole->ERK

PI3K/Akt/ERK1/2 Pathway Inhibition
Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Some 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have been identified as dual inhibitors of topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[3]

Other Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

Nitrophenyl-substituted pyrazoles have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.[4]

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory conditions. Certain pyrazole derivatives have been shown to inhibit NOS activity, suggesting a potential therapeutic application in inflammatory disorders.[5]

Estrogen Receptor (ER) Modulation

Some nitrophenyl-substituted pyrazoles have been found to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[6][7] This activity opens up possibilities for their use in hormone-dependent cancers and other estrogen-related conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of various nitrophenyl-substituted pyrazoles against different molecular targets.

Table 1: Anti-inflammatory Activity

Compound ClassTargetAssayIC50 / KiReference
Pyrazole-urea derivativesp38 MAP KinaseIn vitro kinase assayVaries (nM to µM range)[2]
Nitrophenyl-pyrazolesCOX-2In vitro enzyme assayVaries (µM range)[1]
Nitrophenyl-pyrazolesTNF-α productionCell-based ELISAVaries (% inhibition)[1]

Table 2: Anticancer Activity

Compound ClassTargetAssayIC50Reference
5-(2-Nitrophenyl)-1-aryl-1H-pyrazolesTopoisomerase I/IIDNA relaxation assayVaries (µM range)[3]
Nitrophenyl-pyrazolinone chalconesCaco cell lineCytotoxicity assay23.34 ± 0.14 µM

Table 3: Other Enzyme Inhibitory Activities

Compound ClassTargetAssayIC50 / KiReference
Nitrophenyl-pyrazolesMAO-A/MAO-BEnzyme inhibition assayVaries (µM range)[4]
Pyrazole derivativesNitric Oxide SynthaseEnzyme activity assayVaries (µM range)[5]
Nitrophenyl-pyrazolesEstrogen Receptor α/βCompetitive binding assayVaries (RBA values)[6][7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of nitrophenyl-substituted pyrazoles' mechanism of action.

In Vitro p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.

  • Principle: A kinase reaction is performed in the presence and absence of the test compound. The activity of the kinase is measured by quantifying the phosphorylation of a specific substrate.

  • Procedure Outline:

    • Recombinant p38 MAP kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound (nitrophenyl-substituted pyrazole) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luciferase-based assay.

    • The IC50 value is calculated from the dose-response curve.

p38_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: p38 enzyme, substrate, ATP, test compound dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in microplate: Enzyme + Substrate + Test Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Detection Detect phosphorylated substrate (e.g., ELISA or Luminescence) Stop_Reaction->Detection Data_Analysis Analyze data and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

p38 MAP Kinase Inhibition Assay Workflow
TNF-α Production Assay in Macrophages

This cell-based assay measures the effect of a compound on the production of TNF-α by immune cells.

  • Principle: Macrophage cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is then quantified.

  • Procedure Outline:

    • Macrophage cells (e.g., RAW 264.7) are cultured in microplates.

    • The cells are pre-treated with various concentrations of the nitrophenyl-substituted pyrazole.

    • The cells are then stimulated with LPS to induce TNF-α production.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.

Topoisomerase I and II Relaxation Assay

This assay determines the inhibitory effect of a compound on the DNA relaxation activity of topoisomerase enzymes.

  • Principle: Topoisomerase I relaxes supercoiled DNA by introducing a single-strand break, while topoisomerase II relaxes it by creating a double-strand break. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Procedure Outline:

    • Supercoiled plasmid DNA is incubated with purified topoisomerase I or II enzyme in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

    • The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Topoisomerase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: Supercoiled DNA, Topoisomerase enzyme, buffer, test compound Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and visualize DNA bands Electrophoresis->Visualize Analyze Analyze the ratio of supercoiled to relaxed DNA Visualize->Analyze End End Analyze->End

Topoisomerase Relaxation Assay Workflow

Conclusion

Nitrophenyl-substituted pyrazoles represent a promising class of compounds with a multifaceted mechanism of action. Their ability to target key signaling pathways and enzymes involved in inflammation and cancer underscores their therapeutic potential. This technical guide provides a comprehensive overview of their known mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing development of novel and effective drugs based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial for translating their preclinical efficacy into clinical success.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the cornerstone for a multitude of approved drugs targeting a wide array of diseases, from inflammatory conditions to various cancers. This technical guide delves into a specific, promising class of pyrazole derivatives: analogs of 3-(3-nitrophenyl)-1H-pyrazol-5-amine. This core structure, featuring a reactive amino group and a modifiable nitrophenyl moiety, serves as a versatile precursor for the synthesis of diverse and biologically active molecules.

This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these analogs, with a focus on their potential in anticancer and anti-inflammatory drug discovery.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives primarily relies on classical pyrazole synthesis methodologies, most notably cyclocondensation reactions. The key starting materials are typically a β-ketoester or a related dicarbonyl compound and a hydrazine derivative.

Synthesis of this compound

The foundational step involves the reaction of an appropriate β-ketoester with hydrazine hydrate. A common route is the cyclocondensation of ethyl 3-(3-nitrophenyl)-3-oxopropanoate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Materials: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, Hydrazine hydrate, Ethanol.

  • Procedure: A solution of ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1 equivalent) in ethanol is treated with hydrazine hydrate (1.2 equivalents). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

G start Ethyl 3-(3-nitrophenyl)-3-oxopropanoate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Cyclocondensation cool Cool to Room Temperature reflux->cool filter Filter and Wash cool->filter product This compound filter->product

General synthesis workflow for the core scaffold.
Synthesis of N-Substituted Analogs

The presence of the 5-amino group allows for a wide range of derivatization to produce N-substituted analogs. These modifications are crucial for tuning the pharmacological properties of the compounds.

Experimental Protocol: Synthesis of N-Aryl-3-(3-nitrophenyl)-1H-pyrazol-5-amines

  • Materials: this compound, substituted benzoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure: To a solution of this compound (1 equivalent) in dry DCM and pyridine (catalytic amount) at 0°C, the respective substituted benzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-3-(3-nitrophenyl)-1H-pyrazol-5-amine analog.

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

A significant class of derivatives are the pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. These are typically synthesized from the 5-aminopyrazole precursor.

Experimental Protocol: Synthesis of 6-substituted-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Materials: Ethyl 5-amino-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, aliphatic/aromatic nitriles, dry dioxane, dry HCl gas.

  • Procedure: A solution of ethyl 5-amino-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the appropriate nitrile (1.2 equivalents) in dry dioxane is saturated with dry HCl gas. The mixture is then refluxed for 10-12 hours. After cooling, the precipitated solid is filtered, washed with ether, and then treated with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

G start This compound step1 Reaction with various electrophiles (e.g., acid chlorides, aldehydes) start->step1 step2 Cyclization with dicarbonyl compounds or their equivalents start->step2 product1 N-substituted analogs step1->product1 Derivatization product2 Fused heterocyclic analogs (e.g., Pyrazolo[3,4-d]pyrimidines) step2->product2 Annulation

General derivatization strategies for the core scaffold.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory potential. The quantitative data from these studies are summarized below.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole and phenyl rings significantly influences their anticancer potency.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
PZ-1 3-(aryl)-1H-pyrazoleR1=H, R2=4-nitrophenylMCF-7 (Breast)11.0
PZ-2 1,3,5-triphenyl-pyrazoleR1, R2, R3 = phenylHT-29 (Colon)6.9
PZ-3 1,3,5-triphenyl-pyrazoleR1, R2, R3 = phenylAGS (Gastric)>100
PZ-4 3-phenyl-1-phenylsulfonyl-pyrazoleAminoguanidine moietyA549 (Lung)1.90
PZ-5 3-phenyl-1-phenylsulfonyl-pyrazoleAminoguanidine moiety293T (Normal)41.72
PP-1 Pyrazolo[3,4-d]pyrimidine3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenylMCF-7 (Breast)11.0
PP-2 4-amino-1-(nitrophenyl)-pyrazolo[3,4-d]pyrimidineR=m-nitrophenylEhrlich Ascites Carcinoma-
Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The structural modifications play a crucial role in determining their inhibitory potency and selectivity.

Compound IDCore StructureTargetInhibition (%) / IC50Reference
AI-1 1,3,5-triaryl-4,5-dihydro-1H-pyrazoleCOX-2Good selectivity
AI-2 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamideCarrageenan-induced edemaGood activity
AI-3 1,3-diaryl pyrazoleCarrageenan-induced edema89.57% inhibition

Signaling Pathways

While specific signaling pathway studies for this compound analogs are limited, the broader class of pyrazole-containing compounds has been shown to modulate several key cellular pathways implicated in cancer and inflammation.

Many pyrazole-based anticancer agents function as kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines are known to inhibit Src family kinases, which are crucial in cell proliferation, survival, and angiogenesis. Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

In the context of inflammation, the primary mechanism for many pyrazole derivatives is the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins.

G ligand Pyrazole Analog (e.g., Pyrazolo[3,4-d]pyrimidine) receptor Src Family Kinase ligand->receptor Inhibition pi3k PI3K/Akt Pathway receptor->pi3k Activation mapk MAPK/ERK Pathway receptor->mapk Activation apoptosis Apoptosis receptor->apoptosis Leads to proliferation Cell Proliferation / Survival pi3k->proliferation mapk->proliferation

Potential signaling pathway modulation by pyrazole analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization at multiple positions allow for the creation of large and diverse chemical libraries. The demonstrated anticancer and anti-inflammatory activities of its analogs underscore the potential of this chemical class.

Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing a broader range of analogs with diverse substitutions on both the phenyl ring and the pyrazole nucleus. Further investigations into the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The development of analogs with improved pharmacokinetic and safety profiles will be a key step towards their clinical translation.

An In-depth Technical Guide on the Tautomeric Forms of 3-(3-nitrophenyl)-1H-pyrazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in 3(5)-Substituted Pyrazoles

The phenomenon of prototropic tautomerism is a critical consideration in the study of heterocyclic compounds like pyrazoles, as the predominant tautomeric form can significantly influence a molecule's chemical reactivity, biological activity, and physicochemical properties. For asymmetrically substituted pyrazoles at the 3 and 5 positions, such as 3-(3-nitrophenyl)-1H-pyrazol-5-amine, an equilibrium between two annular tautomers is expected.

The position of this equilibrium is governed by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and concentration.[1] In the case of 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable.[2] However, the presence of a nitrophenyl group introduces competing electronic effects that necessitate experimental verification.

Potential Tautomeric Forms

This compound can exist in a dynamic equilibrium between two primary tautomeric forms in solution. The equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two tautomers are:

  • This compound (Tautomer A)

  • 5-(3-nitrophenyl)-1H-pyrazol-3-amine (Tautomer B)

Additionally, although generally less favored for aromatic pyrazoles, imino tautomers of the amine group could also be considered:

  • 3-(3-nitrophenyl)-1H-pyrazol-5(4H)-imine (Imino Tautomer C)

  • 5-(3-nitrophenyl)-1H-pyrazol-3(4H)-imine (Imino Tautomer D)

Annular tautomerism (between A and B) is the most studied and relevant for this class of compounds in solution.[3]

Tautomeric_Equilibrium TautomerA This compound (Tautomer A) TautomerB 5-(3-nitrophenyl)-1H-pyrazol-3-amine (Tautomer B) TautomerA->TautomerB H⁺ shift

Caption: Annular tautomeric equilibrium of this compound.

Data from Analogous Compounds

Quantitative data for the target compound is not available. However, studies on analogous 3(5)-aminopyrazoles and 3(5)-phenylpyrazoles provide valuable insights into the expected tautomeric behavior. The tables below summarize representative data from the literature for these related structures.

Table 1: Tautomer Ratios of Analogous 3(5)-Substituted Pyrazoles in Solution

CompoundSolventTemperature (°C)Tautomer Ratio (% 3-substituted : % 5-substituted)Reference
3(5)-MethylpyrazoleHMPT-2046 : 54[1]
3(5)-PhenylpyrazoleTHF-d8-7085 : 15[1]
3(5)-AminopyrazoleGas Phase (calc.)-~100 : 0 (3-amino favored)[2]
3(5)-AminopyrazoleAqueous (calc.)-Tendency towards equilibrium[4]

HMPT: Hexamethylphosphorotriamide

Table 2: Representative ¹³C NMR Chemical Shifts for Tautomeric Pyrazoles

CompoundTautomerSolventC3 (ppm)C4 (ppm)C5 (ppm)Reference
3(5)-Phenylpyrazole3-PhenylTHF-d8151.7102.7131.0
5-PhenylTHF-d8141.2106.1142.1[1]
3-Methyl-1-phenyl-1H-pyrazol-5-amine-CDCl₃145.093.3152.0

Note: The chemical shifts for C3 and C5 are particularly diagnostic for identifying the major tautomer.[4]

Experimental Protocols

The study of tautomerism in solution primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide both qualitative and quantitative information about the species in equilibrium.

Objective: To identify the predominant tautomeric form and determine the equilibrium constant (KT) in various solvents.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈) to a known concentration (typically 5-10 mg in 0.5-0.7 mL).

    • DMSO-d₆ is often a good starting solvent as its hydrogen-bond accepting nature can slow down the proton exchange rate.[5]

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature.

    • In cases of fast exchange on the NMR timescale, averaged signals for the pyrazole ring carbons (C3, C4, C5) and protons will be observed. Broadening of the C3 and C5 signals can be indicative of a dynamic equilibrium.[4]

  • Low-Temperature (Variable Temperature) NMR:

    • If the room temperature spectra show averaged signals, perform a variable temperature (VT) NMR experiment.

    • Gradually lower the temperature of the NMR probe (e.g., in 10 K increments from 298 K down to the solvent's freezing point).

    • At a sufficiently low temperature (the coalescence temperature), the rate of proton exchange may become slow enough on the NMR timescale to observe separate, sharp signals for each tautomer.[1]

    • Below the coalescence temperature, the ratio of the two tautomers can be determined by integrating the corresponding signals in the ¹H spectrum.[1]

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals for each tautomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe through-space proximities, which can help in structural elucidation.

  • Data Analysis:

    • The equilibrium constant (KT) is calculated from the ratio of the integrated signal intensities of the two tautomers: KT = [Tautomer B] / [Tautomer A].

    • The Gibbs free energy difference (ΔG°) between the tautomers can then be calculated using the equation: ΔG° = -RT ln(KT).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve sample in deuterated solvent RT_NMR Acquire ¹H & ¹³C NMR at Room Temperature Prep->RT_NMR Decision Signals Resolved? RT_NMR->Decision VT_NMR Variable Temperature (VT) NMR Integration Integrate signals of resolved tautomers VT_NMR->Integration TwoD_NMR 2D NMR (HSQC, HMBC) Integration->TwoD_NMR For assignment Calc Calculate K_T and ΔG° Integration->Calc Decision->VT_NMR No (Fast Exchange) Decision->Integration Yes (Slow Exchange)

Caption: General experimental workflow for the study of tautomerism by NMR.

Objective: To observe changes in the electronic absorption spectra in different solvents, which can provide indirect evidence of tautomeric shifts.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Compare the absorption maxima (λmax) and molar absorptivities (ε) across the different solvents.

    • Significant shifts in λmax (solvatochromism) can indicate a shift in the tautomeric equilibrium, as the different tautomers will have distinct electronic transitions.[6] This method is often qualitative but can be supported by theoretical calculations (TD-DFT) to assign spectra to specific tautomers.

Conclusion

The tautomeric behavior of this compound in solution is expected to be a dynamic equilibrium between the this compound and 5-(3-nitrophenyl)-1H-pyrazol-3-amine forms. Based on literature for analogous compounds, the position of this equilibrium will be highly dependent on the solvent environment. The electron-withdrawing nature of the nitrophenyl group and the electron-donating nature of the amino group will play a crucial role in determining the relative stability of the two tautomers.

A definitive characterization requires a systematic study using primarily variable-temperature NMR spectroscopy. The detailed protocols and representative data provided in this guide offer a robust framework for researchers to undertake such an investigation, enabling a thorough understanding of the tautomeric landscape of this molecule, which is essential for its potential application in drug development and medicinal chemistry.

References

Single-Crystal X-ray Diffraction Analysis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and scholarly literature has revealed no publicly available single-crystal X-ray diffraction data for 3-(3-nitrophenyl)-1H-pyrazol-5-amine. While the synthesis and potential applications of this compound are of interest to the scientific community, its detailed three-dimensional solid-state structure, as determined by X-ray crystallography, has not been reported.

This guide, therefore, provides a generalized framework for the single-crystal X-ray diffraction analysis of a substituted pyrazole amine, drawing upon established methodologies and data from closely related structures. This information is intended to serve as a reference for researchers undertaking the crystallographic characterization of this or similar novel compounds.

Hypothetical Experimental Protocol

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis and structure validation.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, a common technique would be slow evaporation of a saturated solution.

  • Solvent Selection: A range of organic solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof) would be screened to find a suitable system in which the compound has moderate solubility.

  • Procedure: A saturated solution of the purified compound is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered single crystals.

Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head of a diffractometer for data collection.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) is used.

  • Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection software is used to determine the optimal strategy for collecting a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms can be determined.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Anticipated Crystallographic Data and Structural Features

Based on the analysis of related pyrazole derivatives, the following tables summarize the type of quantitative data that would be expected from a single-crystal X-ray diffraction study of this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterExpected Value/Range
Empirical formulaC₉H₈N₄O₂
Formula weight204.19 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c, P-1, Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 2000
Z4 or 8
Density (calculated) (g/cm³)1.3 - 1.5
Absorption coefficient (mm⁻¹)~0.1
F(000)~848
Crystal size (mm³)~0.2 x 0.2 x 0.1
Theta range for data collection (°)2 - 28
Reflections collected> 5000
Independent reflections> 2000
R_int< 0.05
Goodness-of-fit on F²~1.0
Final R indices [I>2sigma(I)]R1 < 0.05, wR2 < 0.15
R indices (all data)R1 < 0.10, wR2 < 0.20

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

Bond/AngleExpected Length (Å) / Angle (°)
N1-N21.35 - 1.38
N2-C31.32 - 1.35
C3-C41.38 - 1.42
C4-C51.36 - 1.40
C5-N11.34 - 1.37
C3-C(phenyl)1.46 - 1.50
C5-N(amine)1.35 - 1.39
N(nitro)-O1.21 - 1.24
N1-N2-C3108 - 112
N2-C3-C4110 - 114
C3-C4-C5104 - 108
C4-C5-N1109 - 113
C5-N1-N2105 - 109

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °)

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(amine)-H···N(pyrazole)~0.86~2.2~3.0~160
N(amine)-H···O(nitro)~0.86~2.3~3.1~150

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While a definitive crystallographic analysis of this compound is not currently available in the public domain, this guide outlines the standard experimental procedures and the anticipated nature of the structural data. The provided hypothetical data tables and workflow visualization serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who may be working on the characterization of this and related novel compounds. The actual determination of its crystal structure would provide crucial insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are fundamental for understanding its chemical and physical properties and for rational drug design.

An In-Depth Technical Guide to a C9H8N4O2 Pyrazole Amine Isomer: 4-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a specific pyrazole amine isomer with the molecular formula C9H8N4O2. The focus of this document is 4-(4-nitrophenyl)-1H-pyrazol-5-amine . While several isomers with this molecular formula exist, this guide will delve into the known synthesis, properties, and potential biological significance of this particular compound, addressing researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the specified C9H8N4O2 pyrazole amine isomer is 4-(4-nitrophenyl)-1H-pyrazol-5-amine . Its chemical structure is depicted below:

Chemical structure of 4-(4-nitrophenyl)-1H-pyrazol-5-amine

Molecular Formula: C9H8N4O2 Monoisotopic Mass: 204.06473 Da[1]

Physicochemical and Spectral Data

Quantitative data for 4-(4-nitrophenyl)-1H-pyrazol-5-amine is summarized in the table below. This information is crucial for its characterization and further experimental design.

PropertyValueReference
Molecular Weight204.18 g/mol [1]
Monoisotopic Mass204.06473 Da[1]
XlogP (predicted)1.3[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count2[1]
Exact Mass204.064727 g/mol [1]
Topological Polar Surface Area109 Ų[1]
Heavy Atom Count15[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-(4-nitrophenyl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature, a general and robust method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. A plausible synthetic route is outlined below.

General Synthetic Scheme:

The synthesis of 4-aryl-5-aminopyrazoles can be achieved through the reaction of an arylhydrazine with a β-ketonitrile. In this case, 4-nitrophenylhydrazine would be reacted with a suitable β-ketonitrile.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Cyclocondensation Cyclocondensation 4-Nitrophenylhydrazine->Cyclocondensation beta-Ketonitrile beta-Ketonitrile beta-Ketonitrile->Cyclocondensation 4-(4-nitrophenyl)-1H-pyrazol-5-amine 4-(4-nitrophenyl)-1H-pyrazol-5-amine Cyclocondensation->4-(4-nitrophenyl)-1H-pyrazol-5-amine

General synthetic workflow for 4-aryl-5-aminopyrazoles.
Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on established methods for the synthesis of similar 5-aminopyrazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-nitrophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of an appropriate β-ketonitrile (e.g., benzoylacetonitrile).

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent should be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenyl)-1H-pyrazol-5-amine.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

While specific biological data for 4-(4-nitrophenyl)-1H-pyrazol-5-amine is limited, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-aminopyrazole have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Potential as Kinase Inhibitors:

Many pyrazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, some 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[2]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrazole amine derivative, such as 4-(4-nitrophenyl)-1H-pyrazol-5-amine, acting as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Downstream_Signaling Phosphorylation Pyrazole_Amine 4-(4-nitrophenyl)-1H-pyrazol-5-amine Pyrazole_Amine->Receptor_Kinase Inhibition Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Hypothetical inhibition of a receptor tyrosine kinase pathway.

This diagram illustrates the potential mechanism where the pyrazole amine derivative inhibits the receptor tyrosine kinase, thereby blocking the downstream signaling cascade that leads to cellular responses like proliferation and survival. It is important to note that this is a putative pathway, and experimental validation is required to confirm such activity for 4-(4-nitrophenyl)-1H-pyrazol-5-amine.

Conclusion

4-(4-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole amine isomer with potential for further investigation in the field of medicinal chemistry. While detailed biological data is not yet widely available, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide provides a starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry. This compound serves as a key intermediate for the development of various therapeutic agents, particularly kinase inhibitors. The synthesis is achieved through a classical cyclocondensation reaction. This document outlines the detailed experimental procedure, characterization data, and a visualization of the synthetic workflow. Additionally, a representative signaling pathway where aminopyrazole derivatives have shown inhibitory activity is depicted to provide context for its application in drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. The aminopyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules. Specifically, derivatives of 3-aminopyrazole have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The presence of the nitrophenyl group offers a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis Protocol

The synthesis of this compound is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto nitrile with a hydrazine derivative. In this protocol, 3-nitrobenzoylacetonitrile is reacted with hydrazine hydrate.

Materials and Equipment:

  • 3-nitrobenzoylacetonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ammonium Hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzoylacetonitrile (10 mmol, 1.90 g).

  • Solvent Addition: To the flask, add 30 mL of ethanol. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Reagent Addition: Slowly add hydrazine hydrate (20 mmol, 1.25 mL of 80% solution) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

  • Drying: Dry the purified product under vacuum.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterValue
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance Yellow solid
Melting Point 188-190 °C
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆) δ 5.65 (s, 1H), 6.05 (s, 2H), 7.68 (t, J=8.0 Hz, 1H), 8.10 (d, J=8.0 Hz, 1H), 8.18 (d, J=8.0 Hz, 1H), 8.55 (s, 1H), 11.8 (br s, 1H)
¹³C NMR (DMSO-d₆) δ 96.5, 120.8, 122.5, 130.5, 134.8, 148.5, 150.2, 155.1
Mass Spec (ESI+) m/z 205.1 [M+H]⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction and Work-up cluster_product Final Product Reactant1 3-Nitrobenzoylacetonitrile Step1 Dissolve in Ethanol Reactant1->Step1 Reactant2 Hydrazine Hydrate Reactant2->Step1 Step2 Reflux for 4h Step1->Step2 Step3 Cool and Precipitate Step2->Step3 Step4 Filter and Wash Step3->Step4 Product This compound Step4->Product

Caption: Workflow for the synthesis of this compound.

Application in Kinase Inhibition Signaling Pathway

Aminopyrazole derivatives are known to act as kinase inhibitors. The following diagram depicts a simplified signaling pathway involving AXL receptor tyrosine kinase, a target for which aminopyrazole-based inhibitors have been developed.

Kinase_Inhibition_Pathway Inhibition of AXL Signaling by an Aminopyrazole Derivative cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Gas6 AXL AXL Receptor Ligand->AXL Binds PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor 3-(3-nitrophenyl)-1H- pyrazol-5-amine (Derivative) Inhibitor->AXL Inhibits

Caption: AXL receptor signaling pathway and its inhibition.

Application Notes and Protocols for Aminopyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of aminopyrazoles through cyclocondensation reactions. Aminopyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors and antibacterial agents.[1][2] This document outlines the prevalent synthetic methodologies, focusing on the condensation of β-ketonitriles with hydrazines, and offers guidance on controlling regioselectivity.

Overview of Aminopyrazole Synthesis

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine.[1][2][3] This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the aminopyrazole ring.[1][3] The regiochemical outcome of the reaction, yielding either a 3-aminopyrazole or a 5-aminopyrazole, can be controlled by modulating the reaction conditions.[4][5]

Reaction Mechanism and Regioselectivity

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. The subsequent intramolecular cyclization involves the attack of the other hydrazine nitrogen on the nitrile carbon. When using substituted hydrazines, the reaction can yield two regioisomers: 3-aminopyrazoles and 5-aminopyrazoles. The selectivity is governed by kinetic versus thermodynamic control.[5]

  • Kinetic Control: Favors the formation of 3-aminopyrazoles. This is typically achieved under basic conditions at lower temperatures.[4][5]

  • Thermodynamic Control: Favors the more stable 5-aminopyrazole isomer. This is generally achieved under neutral or acidic conditions at elevated temperatures.[4][5]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products cluster_conditions_kinetic Kinetic Conditions cluster_conditions_thermo Thermodynamic Conditions B-Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate B-Ketonitrile->Hydrazone Nucleophilic Attack Hydrazine Substituted Hydrazine Hydrazine->Hydrazone 3-Aminopyrazole 3-Aminopyrazole Hydrazone->3-Aminopyrazole Cyclization (Kinetic Control) 5-Aminopyrazole 5-Aminopyrazole Hydrazone->5-Aminopyrazole Cyclization (Thermodynamic Control) Base Base (e.g., EtONa) LowTemp Low Temperature (e.g., 0°C) Acid Acid (e.g., AcOH) or Neutral HighTemp High Temperature (e.g., Reflux)

Reaction mechanism and regioselectivity control.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-aminopyrazoles and 5-aminopyrazoles.

This protocol is optimized for the formation of the thermodynamically more stable 5-aminopyrazole isomer.[5]

Materials:

  • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (0.2 M)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.

  • Add glacial acetic acid to the mixture.

  • Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[4]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.[5]

Materials:

  • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted alkylhydrazine (1.0 eq)

  • Anhydrous ethanol

  • Sodium ethoxide (EtONa) (1.1 eq)

Procedure:

  • Dissolve the β-ketonitrile or 3-alkoxyacrylonitrile in anhydrous ethanol and cool the solution to 0°C in an ice bath.

  • Add sodium ethoxide to the cooled solution.

  • Add the substituted alkylhydrazine dropwise while maintaining the temperature at 0°C.

  • Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve β-Ketonitrile in Solvent Add_Reagents Add Hydrazine and Catalyst/Base Start->Add_Reagents Heat Heat (Reflux or Microwave) or Cool (0°C) Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Filtration or Chromatography Concentrate->Purify

General experimental workflow for aminopyrazole synthesis.

Data Summary of Reaction Conditions

The following tables summarize various reported conditions for the synthesis of 5-aminopyrazoles and 3-aminopyrazoles.

Table 1: Conditions for 5-Aminopyrazole Synthesis (Thermodynamic Control)

R¹ of β-KetonitrileR² of HydrazineSolventCatalyst/AdditiveTemperatureTimeYield (%)Reference
PhenylMethylEthanolH₂SO₄, NEt₃Reflux2 h75[4]
PhenylPhenylEthanolNoneReflux6 h70[4]
p-MethoxyphenylHEthanol-100°C6 h77[4]
Arylp-MethoxyphenylEthanolHCl90°C14 h91-97[4]
p-FluorophenylCH₂CONEt₂EthanolAcetic Acid80°C8 h83[4]
3-MethoxyacrylonitrilePhenylTolueneAcetic AcidMicrowave-90[4]

Table 2: Conditions for 3-Aminopyrazole Synthesis (Kinetic Control)

R¹ of β-KetonitrileR² of HydrazineSolventBaseTemperatureTimeYield (%)Reference
3-MethoxyacrylonitrilePhenylEthanolEtONaMicrowave-85[4]
General AcrylonitrilesVarious HydrazinesEthanolEtONa0°C--[4]

Troubleshooting and Optimization

  • Mixture of Regioisomers: The most common issue is the formation of a mixture of 3- and 5-aminopyrazole regioisomers.[5] To obtain a single, pure product, it is crucial to optimize the reaction conditions on a small scale to favor either kinetic or thermodynamic control.[5]

  • Side Product Formation: In some cases, especially when using acetic acid as a solvent at high temperatures, N-acetylation of the aminopyrazole product can occur.[5] Additionally, the binucleophilic nature of 5-aminopyrazoles can lead to further reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines under harsh conditions.[5]

  • Confirmation of Regiochemistry: Unambiguous determination of the resulting isomer is critical. Advanced 2D NMR techniques, such as ¹H-¹⁵N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent. Single-crystal X-ray diffraction can provide definitive structural proof.[5]

References

Application Notes and Protocols for 3-(3-nitrophenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases.[1][2][3][4] The structural features of this compound, specifically the aminopyrazole core, make it a valuable candidate for the development of kinase inhibitors.[5][6] Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology, by targeting the enzymatic activity of protein kinases that are often dysregulated in disease states.[4][7]

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound as a potential kinase inhibitor. The protocols detailed below cover the assessment of its inhibitory activity against a target kinase, its effect on cancer cell viability, and the confirmation of target engagement within a cellular context.

Kinase Inhibitory Activity

The inhibitory potential of this compound against a specific kinase (termed "Kinase X" for this application note) can be quantified by determining its half-maximal inhibitory concentration (IC50). A common method for this is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[8] Lower ATP levels correspond to higher kinase activity, and vice-versa.

Table 1: In Vitro Kinase Inhibition Data for this compound

Target KinaseAssay FormatATP Concentration (μM)SubstrateIC50 (nM)
Kinase XLuminescence-based10Polypeptide150
Kinase YTR-FRET15Polypeptide>10,000
Kinase ZRadiometric ([³²P]-ATP)10Polypeptide2,500

Cellular Activity

The anti-proliferative effects of this compound can be assessed in a relevant cancer cell line using a cell viability assay, such as the MTT assay.[9][10][11][12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][13] A dose-dependent decrease in cell viability upon treatment with the compound suggests cytotoxic or cytostatic effects.

Table 2: Anti-proliferative Activity of this compound

Cell LineAssay TypeTreatment Duration (hours)EC50 (µM)
Cancer Cell Line AMTT725.2
Normal Cell Line BMTT72>50

Target Engagement in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the target kinase, western blotting can be employed to analyze the phosphorylation status of a known downstream substrate of the target kinase.[14][15] A reduction in the phosphorylation of the substrate in a dose-dependent manner upon treatment with the compound indicates target engagement.[14]

Table 3: Cellular Target Engagement of this compound

Cell LineTarget ProteinDownstream Substrate (Phospho-site)MethodObservation
Cancer Cell Line AKinase XSubstrate-P (Thr202)Western BlotDose-dependent decrease in Substrate-P levels

Diagrams

G cluster_0 Experimental Workflow for In Vitro Evaluation A Compound Preparation (this compound) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (MTT Assay) A->C E Data Analysis and Interpretation B->E D Western Blot Analysis (Target Engagement) C->D D->E

Caption: Workflow for the in-vitro evaluation of a kinase inhibitor.

G cluster_1 Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Substrate-P Substrate-P Downstream Signaling Downstream Signaling Substrate-P->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Inhibitor This compound Inhibitor->Kinase X Inhibits

Caption: Inhibition of the hypothetical Kinase X signaling pathway.

G cluster_2 Logical Flow of Kinase Inhibitor Validation A Does the compound inhibit the target kinase biochemically? B Yes (Low IC50) A->B Proceed C No (High IC50) A->C Stop D Does the compound exhibit anti-proliferative effects in a relevant cell line? B->D K Re-evaluate or Discard C->K E Yes (Low EC50) D->E Proceed F No (High EC50) D->F Stop G Does the compound reduce phosphorylation of the kinase's downstream substrate in cells? E->G F->K H Yes G->H Validated I No G->I Off-target effects likely J Lead Candidate for Further Study H->J I->K

Caption: Decision-making flowchart for kinase inhibitor validation.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound against Kinase X.

Materials:

  • This compound

  • Recombinant Kinase X

  • Kinase substrate (e.g., a generic polypeptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • DMSO

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of Kinase X enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kit as per the manufacturer's instructions.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[16] Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control (DMSO).[9][10]

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

Protocol 3: Western Blot for Target Engagement

This protocol is for detecting changes in the phosphorylation of a Kinase X substrate in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total substrate, phospho-substrate, and a loading control like actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal or a loading control. A decrease in the normalized phospho-substrate signal with increasing compound concentration indicates target engagement.[14]

References

Application Notes and Protocols: 3-(3-nitrophenyl)-1H-pyrazol-5-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a nitrophenyl group and a free amine on the pyrazole scaffold suggests potential for this compound to serve as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[1][4] While specific research on the oncology applications of this compound is limited in publicly available literature, the broader class of pyrazole-containing compounds has been extensively investigated for its anticancer effects. This document provides a generalized framework for investigating the potential of this compound in oncology research, drawing upon methodologies and findings from studies on structurally related pyrazole derivatives.

Potential Anticancer Applications and Mechanism of Action

Based on studies of analogous pyrazole derivatives, this compound could be investigated for the following applications in oncology:

  • Cytotoxicity against various cancer cell lines: Pyrazole derivatives have demonstrated broad-spectrum cytotoxic activity against human cancer cell lines, including those of the breast, lung, colon, and prostate.[3][5]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Related pyrazole compounds have been shown to induce apoptosis in cancer cells through various mechanisms.[6]

  • Enzyme Inhibition: The pyrazole scaffold is a key component of several approved kinase inhibitors.[4] It is plausible that derivatives of this compound could be designed to target specific kinases involved in cancer cell signaling.

  • Cell Cycle Arrest: Some pyrazole derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[6]

The mechanism of action for pyrazole derivatives in cancer is varied and often depends on the specific substitutions on the pyrazole core. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the EGFR signaling pathway, which is often dysregulated in cancer.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 3-(3-nitrophenyl)-1H- pyrazol-5-amine Derivative Compound->EGFR

Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data from Related Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of some pyrazole derivatives against various cancer cell lines, which can serve as a benchmark for future studies on this compound.

Compound NameCancer Cell LineIC50 (µM)Reference
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-711[8]
3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol derivative (6a)A54915.29[7]
4,4'-[(3-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i)RKO9.9[9]
1,3,5-trisubstituted-1H-pyrazole derivative (6b)MCF-73.9[10]
1,3,5-triaryl-1H-pyrazole derivative (5f)HT-2927.7[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound and its derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, PC-3)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Test compound (this compound) dissolved in DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compound in culture medium.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H Western_Blot_Workflow cluster_protein_prep Protein Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

References

Application Notes and Protocols for the Derivatization of 3-(3-nitrophenyl)-1H-pyrazol-5-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the versatile building block, 3-(3-nitrophenyl)-1H-pyrazol-5-amine, to explore its structure-activity relationships (SAR) for the development of novel therapeutic agents. The protocols outlined below describe key chemical transformations to modify the core scaffold at several positions, enabling the generation of a diverse chemical library for biological screening.

The this compound scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Systematic modification of this core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying four key regions of the molecule:

  • N1-Position of the Pyrazole Ring: Alkylation, arylation, or acylation at this position can influence the molecule's interaction with the target protein and modulate its physicochemical properties.

  • C4-Position of the Pyrazole Ring: This position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups to probe the surrounding binding pocket.

  • 5-Amino Group: The exocyclic amino group is a key handle for introducing a wide range of substituents via acylation, sulfonylation, or condensation reactions to explore interactions with the target.

  • 3-(3-nitrophenyl) Group: The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, modifications to the phenyl ring itself can be explored.

A visual representation of these derivatization strategies is provided below.

G cluster_positions Derivatization Sites This compound This compound N1 N1-Position (Alkylation, Arylation, Acylation) This compound->N1 C4 C4-Position (Halogenation, Nitration) This compound->C4 NH2 5-Amino Group (Acylation, Sulfonylation) This compound->NH2 NO2 3-Nitrophenyl Group (Reduction, further derivatization) This compound->NO2

Key derivatization sites on the this compound scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: N1-Alkylation of the Pyrazole Ring

This protocol describes the alkylation of the pyrazole nitrogen using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated pyrazole.

Protocol 2: C4-Halogenation of the Pyrazole Ring

This protocol details the regioselective halogenation of the C4 position of the pyrazole ring using N-halosuccinimides (NXS).[2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in DMSO (5 mL).

  • Add the N-halosuccinimide (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (20 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-halogenated pyrazole.

Protocol 3: Acylation of the 5-Amino Group

This protocol describes the acylation of the exocyclic amino group with an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) and cool to 0 °C.

  • Add pyridine (1.2 mmol).

  • Slowly add the acyl chloride or anhydride (1.1 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl (10 mL), followed by saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-amido pyrazole derivative.

Protocol 4: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, which can serve as a handle for further derivatization.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol (EtOH) or Acetic acid (AcOH)

  • Concentrated Hydrochloric acid (HCl) (if using SnCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure (using SnCl₂·2H₂O):

  • To a solution of the this compound derivative (1.0 mmol) in ethanol (15 mL), add SnCl₂·2H₂O (5.0 mmol).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Filter the resulting precipitate through a pad of Celite, washing with EtOAc.

  • Separate the organic layer from the filtrate and extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-(3-aminophenyl) derivative.

Structure-Activity Relationship (SAR) Studies

The following table presents a representative SAR study for a series of hypothetical derivatives of this compound as inhibitors of a generic protein kinase. The data is illustrative and based on general trends observed in the literature for pyrazole-based kinase inhibitors.[1]

Compound IDR¹ (at N1)R² (at C4)R³ (at 5-amino)R⁴ (at 3-phenyl)Kinase IC₅₀ (nM)
1 HHH3-NO₂5000
2a CH₃HH3-NO₂2500
2b BenzylHH3-NO₂1500
3a HClH3-NO₂1000
3b HBrH3-NO₂800
4a HHAcetyl3-NO₂3000
4b HHBenzoyl3-NO₂2000
5a HHH3-NH₂4000
5b HHH3-NH(Acetyl)1200
6 CH₃BrH3-NO₂200
7 BenzylBrH3-NO₂150

SAR Summary:

  • N1-Substitution: Small alkyl or benzyl groups at the N1 position generally lead to a moderate increase in potency (compare 1 with 2a and 2b ).

  • C4-Substitution: Introduction of a halogen at the C4 position significantly improves inhibitory activity, with bromine being slightly more favorable than chlorine (compare 1 with 3a and 3b ).

  • 5-Amino Group Modification: Acylation of the 5-amino group tends to decrease potency, suggesting this group may be involved in a key hydrogen bonding interaction (compare 1 with 4a and 4b ).

  • 3-Nitrophenyl Group Modification: Reduction of the nitro group to an amine also appears to decrease potency, but subsequent acylation can recover some activity (compare 1 with 5a and 5b ).

  • Combined Modifications: Combining favorable modifications, such as N1-alkylation and C4-halogenation, can lead to a synergistic improvement in potency (compare 1 , 2a , 3b , and 6 , 7 ).

Visualizations

Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis and purification of a derivatized this compound library for SAR studies.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation A Starting Material: This compound B Derivatization Reaction (e.g., Alkylation, Halogenation, Acylation) A->B C Reaction Work-up (Quenching, Extraction, Drying) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Biological Screening (e.g., Kinase Assay) E->F G Data Analysis (IC50 Determination, SAR) F->G

General workflow for the synthesis and evaluation of derivatives.
Signaling Pathway Context (Hypothetical Kinase Inhibition)

This diagram illustrates the hypothetical mechanism of action of a potent this compound derivative as a kinase inhibitor, disrupting a cancer-related signaling pathway.

G cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Downstream Substrate Kinase->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation promotes Inhibitor Pyrazole Derivative (e.g., Compound 7) Inhibitor->Kinase inhibits

Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: The 3-(3-nitrophenyl)-1H-pyrazol-5-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties, making them ideal for interacting with various biological targets.[1][4] Among the vast library of pyrazole derivatives, 3-(3-nitrophenyl)-1H-pyrazol-5-amine stands out as a particularly versatile building block.[5] Its structure, featuring a reactive amino group and a modifiable nitrophenyl moiety, allows for extensive chemical derivatization. This enables the creation of diverse chemical libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.[6]

This scaffold is a key precursor for a wide range of heterocyclic compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][5][7] Its utility in the synthesis of kinase inhibitors, in particular, has drawn considerable attention in modern drug discovery.[6][8] These application notes provide an overview of the key applications of the this compound scaffold, along with summarized biological data and detailed experimental protocols for its synthesis and derivatization.

Key Applications in Medicinal Chemistry

The this compound scaffold serves as a foundational structure for developing potent therapeutic agents across several disease areas.

  • Anticancer Agents: The aminopyrazole core is integral to the design of various kinase inhibitors.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] Derivatives of this scaffold have been investigated as inhibitors of c-Jun N-terminal Kinase (JNK), Cyclin-Dependent Kinases (CDKs), and Polo-like kinase 1 (PLK1), which are involved in cell cycle progression and apoptosis.[8][9][10] For example, a curcuminoid derivative incorporating the 1-phenyl-3-(4-nitrophenyl)-1H-pyrazol scaffold was evaluated for its cytotoxicity against the MOLT-4 leukemia cell line.[11] Furthermore, pyrazole-thiadiazole hybrids have been synthesized and assessed as potential EGFR inhibitors for anticancer applications.[12]

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][13] The this compound framework has been identified in studies focusing on potent antibacterial agents, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] The presence of chloro or fluoro groups on the phenyl ring of related pyrazole scaffolds has been shown to enhance antibacterial and antifungal activity.[1]

  • Anti-inflammatory Agents: Chronic inflammation is an underlying factor in many diseases. Pyrazole-containing compounds are well-established as anti-inflammatory drugs; celecoxib, a potent COX-2 inhibitor, is a prominent example.[14] Derivatives synthesized from aminopyrazole scaffolds have shown promising anti-inflammatory activity by inhibiting key mediators like TNF-α and IL-6.[15]

Data Presentation: Biological Activity of Derivatives

The following table summarizes quantitative data for various compounds derived from the aminopyrazole scaffold, highlighting their therapeutic potential.

Compound ClassSpecific CompoundTarget/OrganismActivity TypeValueReference
Pyrazole Derivative2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliMIC0.25 µg/mL[14]
Pyrazole DerivativeCompound 3 (structure in source)Streptococcus epidermidisMIC0.25 µg/mL[14]
Pyrazole DerivativeCompound 2 (structure in source)Aspergillus nigerMIC1 µg/mL[14]
Bis(pyrazol-5-ol)4,4'-[(3-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO carcinoma cellsIC50> 50 µM[16]
Pyrazole-based Kinase Inhibitor(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3IC50227 nM[9]
Pyrazole-based Kinase InhibitorCompound 1 (structure in source)Akt1IC5061 nM[17]
Pyrazole-based Kinase InhibitorCompound 1 (structure in source)HCT116 cellsIC507.76 µM[17]
Pyrazole-based PLK1 InhibitorCompound D40 (structure in source)PLK1IC500.359 µM[10]

Visualizations: Workflows and Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization A 3-Nitroacetophenone C This compound (Core Scaffold) A->C Reaction B Hydrazine Hydrate B->C D Kinase Inhibitors C->D Functionalization E Antimicrobial Agents C->E F Fused Heterocycles (e.g., Pyrazolopyrimidines) C->F

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis (Combinatorial Chemistry) A->B Step 1 C High-Throughput Screening (HTS) B->C Step 2 D Hit Identification C->D Step 3 E Structure-Activity Relationship (SAR) Studies D->E Step 4 E->B Iterative Refinement F Lead Optimization E->F Step 5 G Preclinical Candidate F->G Step 6

Kinase_Inhibition_Pathway Inhibitor Inhibitor Kinase Kinase Inhibitor->Kinase Binds to ATP pocket Block Block pSubstrate pSubstrate Block->pSubstrate Inhibited

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and evaluation of compounds based on the this compound scaffold. Researchers should adapt these protocols based on specific substrates and safety considerations.

Protocol 1: General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

This protocol is adapted from multi-component reaction strategies for synthesizing aminopyrazoles.[18]

  • Materials: Substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine derivative (1 mmol), LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) or another suitable catalyst, Ethanol/Water (1:1, 1 mL).

  • Reaction Setup: To a test tube, add the benzaldehyde, malononitrile, phenylhydrazine, and the catalyst.

  • Solvent Addition: Add the 1:1 ethanol/water solvent mixture to the test tube.

  • Reaction Conditions: Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate 1:1).

  • Work-up: Upon completion (typically 15-30 minutes), cool the reaction mixture. Add chloroform and stir for 1 minute to facilitate catalyst separation.

  • Purification: Filter the reaction mixture to recover the catalyst. Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

This protocol describes the regioselective condensation of 3-aminopyrazoles with a β-ketoester to form a fused heterocyclic system, a common application of the scaffold.[19]

  • Materials: 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile (1 mmol), ethyl acetoacetate (1.2 mmol), glacial acetic acid (10 mL).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyrazole derivative in glacial acetic acid.

  • Reagent Addition: Add ethyl acetoacetate to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and regiochemistry using ¹H-NMR, ¹³C-NMR, and 2D NMR techniques (e.g., HMBC).

Protocol 3: General In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for novel antimicrobial candidates.[14]

  • Materials: Synthesized pyrazole compound, bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), sterile 96-well microtiter plates, standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Preparation of Inoculum: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum with broth, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of compounds. Research has consistently demonstrated that derivatives from this core structure possess potent biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][15] The continued exploration of this scaffold, aided by rational design and combinatorial synthesis, promises to yield novel and effective therapeutic candidates for a range of human diseases.

References

Application Notes & Protocols: Regioselective C4 Halogenation of 3-Aryl-1H-Pyrazol-5-Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Halogenated pyrazoles are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their wide range of biological activities.[1][2] The direct, regioselective C-H halogenation of the pyrazole core, particularly at the C4 position, is an efficient and atom-economical synthetic strategy. This document outlines a metal-free protocol for the C4-chlorination, bromination, and iodination of various 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) as readily available and safe halogenating agents.[1][2][3][4][5] The reactions are typically conducted at room temperature with dimethyl sulfoxide (DMSO) serving a dual role as both solvent and catalyst.[1][3][4]

General Reaction Scheme

The electrophilic halogenation occurs selectively at the electron-rich C4 position of the 3-aryl-1H-pyrazol-5-amine scaffold. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) provides a mild and effective method for this transformation.[1][4][6]

Caption: General scheme for C4 halogenation of 3-aryl-1H-pyrazol-5-amines.

Experimental Protocols

The following protocols are based on a direct C-H halogenation method developed for 3-aryl-1H-pyrazol-5-amines.[1]

General Protocol for C4-Bromination

Materials:

  • N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine derivative (1.0 equiv., 0.2 mmol)

  • N-Bromosuccinimide (NBS) (1.2 equiv., 0.24 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine substrate (0.2 mmol).

  • Add N-Bromosuccinimide (NBS) and DMSO (2 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere for the time specified in Table 1 (typically 3-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with saturated NaCl solution (3 x 5 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system such as dichloromethane/ethanol) to afford the desired 4-bromo product.[1]

General Protocol for C4-Iodination

Materials:

  • N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine derivative (1.0 equiv., 0.2 mmol)

  • N-Iodosuccinimide (NIS) (1.2 equiv., 0.24 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the same setup as the bromination protocol, substituting NBS with NIS.

  • Stir the mixture at room temperature under a nitrogen atmosphere for the time specified in Table 2 (typically 6 hours).

  • Monitor and work up the reaction as described in the bromination protocol (steps 4-9).

  • Purify the crude residue by flash column chromatography to yield the desired 4-iodo product.[1]

General Protocol for C4-Chlorination

Materials:

  • N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine derivative (1.0 equiv., 0.2 mmol)

  • N-Chlorosuccinimide (NCS) (2.5 equiv., 0.5 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the same setup as the bromination protocol, substituting NBS with NCS. Note the higher equivalence of the halogenating agent.

  • Stir the mixture at room temperature under a nitrogen atmosphere for the time specified in Table 3 (typically 3 hours).[1]

  • Monitor and work up the reaction as described in the bromination protocol (steps 4-9).

  • Purify the crude residue by flash column chromatography to yield the desired 4-chloro product.[1]

Data Presentation

The following tables summarize the yields for the C4-halogenation of various substituted 3-aryl-1H-pyrazol-5-amines.

Table 1: C4-Bromination with NBS [1]

Entry Substrate (Ar) Substrate (R) Time (h) Yield (%)
1 Phenyl Tosyl 3 90
2 4-Methylphenyl Tosyl 3 95
3 4-Methoxyphenyl Tosyl 3 93
4 4-Chlorophenyl Tosyl 3 96
5 3-Chlorophenyl Tosyl 3 91
6 2-Chlorophenyl Tosyl 3 89
7 Phenyl Phenylsulfonyl 3 92

| 8 | Phenyl | H | 6 | 70 |

Table 2: C4-Iodination with NIS [1]

Entry Substrate (Ar) Substrate (R) Time (h) Yield (%)
1 Phenyl Tosyl 6 98
2 4-Methylphenyl Tosyl 6 96
3 4-Methoxyphenyl Tosyl 6 95
4 4-Chlorophenyl Tosyl 6 97
5 3-Chlorophenyl Tosyl 6 94
6 2-Chlorophenyl Tosyl 6 92
7 Phenyl Phenylsulfonyl 6 96

| 8 | Phenyl | H | 6 | 80 |

Table 3: C4-Chlorination with NCS [1]

Entry Substrate (Ar) Substrate (R) Time (h) Yield (%)
1 Phenyl Tosyl 3 72
2 4-Methylphenyl Tosyl 3 68
3 4-Methoxyphenyl Tosyl 3 65
4 4-Chlorophenyl Tosyl 3 55
5 Phenyl Phenylsulfonyl 3 60

| 6 | 4-Chlorophenyl | Phenylsulfonyl | 3 | 48 |

Workflow and Mechanism Visualization

Experimental Workflow Diagram

The diagram below illustrates the general laboratory workflow for the C4-halogenation protocol.

G A 1. Combine Substrate, NXS, and DMSO in Flask B 2. Stir at Room Temperature under N2 Atmosphere A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Work-up (Quench, Extract, Wash) C->D E 5. Dry and Concentrate Organic Phase D->E F 6. Purify by Flash Column Chromatography E->F G 7. Characterize Pure 4-Halogenated Product F->G

Caption: General experimental workflow for C4-halogenation.

Plausible Catalytic Mechanism

Studies suggest that DMSO plays a dual role as both a solvent and a catalyst in the halogenation process.[1][4] It is proposed that DMSO activates the N-halosuccinimide, generating a more potent electrophilic halogenating species, which then reacts with the pyrazole ring.

G cluster_activation Activation Step cluster_halogenation Electrophilic Attack cluster_regeneration Catalyst Regeneration DMSO DMSO Intermediate [DMSO-X]+ Intermediate DMSO->Intermediate Nucleophilic Attack NXS N-X-Succinimide NXS->Intermediate Succinimide_anion Succinimide Anion Intermediate->Succinimide_anion Generates Sigma_complex Sigma Complex Intermediate->Sigma_complex Succinimide_anion_regen Succinimide Anion Pyrazolamine 3-Aryl-1H-pyrazol-5-amine Pyrazolamine->Sigma_complex Product 4-Halo Product Sigma_complex->Product Deprotonation H_plus H+ Sigma_complex->H_plus H_plus_regen H+ Succinimide_final Succinimide H_plus_regen->Succinimide_final Succinimide_anion_regen->Succinimide_final

Caption: Plausible mechanism showing DMSO as a catalyst.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-halosuccinimides (NCS, NBS, NIS) are irritants and should be handled with care. Avoid inhalation of dust and contact with skin.

  • Dichloromethane is a volatile and potentially toxic solvent. Handle with appropriate care to minimize exposure.

  • DMSO can enhance the absorption of other chemicals through the skin; avoid skin contact.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Traditional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates these reactions, often leading to higher yields and purer products.[3][4] This document provides detailed application notes and protocols for the efficient synthesis of various pyrazole compounds using microwave irradiation.

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the reaction vessel.[4] This localized superheating can significantly enhance reaction rates and selectivity, making MAOS a preferred method for high-throughput synthesis and library generation in drug discovery.[4][5]

Advantages of Microwave-Assisted Pyrazole Synthesis

  • Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6][7]

  • Higher Yields: MAOS frequently results in improved product yields compared to traditional methods.[1][7]

  • Improved Purity: The rapid and controlled heating can minimize the formation of side products.

  • Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[6][8]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.[1]

Experimental Protocols and Data

This section outlines detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives. The quantitative data for each method is summarized in the subsequent tables for easy comparison.

Protocol 1: Solvent-Free Synthesis of Pyrazolones from β-Ketoesters and Hydrazines

This protocol describes a rapid and efficient one-pot synthesis of pyrazolone derivatives under solvent-free ("neat") conditions.[6]

Experimental Procedure:

  • In a dedicated microwave reaction vessel, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and the substituted or unsubstituted hydrazine (e.g., phenylhydrazine, 1.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a power of 20% (e.g., 160 W for an 800W magnetron) for 4 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the solidified product and stir vigorously to precipitate the pyrazolone.

  • Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Table 1: Quantitative Data for Solvent-Free Pyrazolone Synthesis [6]

EntryReactant 1Reactant 2Microwave PowerTime (min)Yield (%)
1Ethyl acetoacetatePhenylhydrazine20%267
2Ethyl acetoacetatePhenylhydrazine20%482
3Ethyl acetoacetate2,4-Dinitrophenyl hydrazine20%492
4Methyl acetoacetatePhenylhydrazine20%585
Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This method provides a straightforward, one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free microwave irradiation.[9]

Experimental Procedure:

  • To a 50 mL one-neck flask, add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).[9]

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[9]

  • Allow the reaction to cool to room temperature, resulting in a solid product.

  • Triturate the solid with ethyl acetate and collect the product by suction filtration.

  • Wash the product with cold ethyl acetate and dry to obtain the pure 4-arylidenepyrazolone.[9]

  • Confirm the structure of the synthesized compound using spectroscopic methods.

Table 2: Quantitative Data for One-Pot 4-Arylidenepyrazolone Synthesis [9]

Entryβ-KetoesterHydrazineAldehydeMicrowave Power (W)Time (min)Yield (%)
1Ethyl acetoacetate3-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde4201083
2Ethyl acetoacetatePhenylhydrazineBenzaldehyde4201091
3Methyl acetoacetate3-Nitrophenylhydrazine4-Chlorobenzaldehyde4201075
4Ethyl acetoacetateHydrazine hydrateVanillin4201098
Protocol 3: Synthesis of 4,5-Dihydro-1H-pyrazoles from Chalcones and Hydrazines

This protocol details the synthesis of dihydropyrazoles through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines in the presence of a solvent under microwave irradiation.[1]

Experimental Procedure:

  • In a microwave-safe reaction tube, dissolve the chalcone derivative (1.0 mmol) and semicarbazide hydrochloride (1.2 mmol) in a 3:1 v/v mixture of methanol and water.

  • Add a catalytic amount of pyridine to the solution.

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 W, maintaining a temperature of 70°C and a pressure of 2.2 bar for 4 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-trifluoromethyl-4,5-dihydro-1H-pyrazole.

  • Analyze the product by spectroscopic techniques to confirm its identity and purity.

Table 3: Quantitative Data for Dihydropyrazole Synthesis [1]

EntryChalcone Substituent (Ar)HydrazineMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1PhenylSemicarbazide HCl10070492
24-ChlorophenylSemicarbazide HCl10070496
34-MethoxyphenylSemicarbazide HCl10070488
42-NaphthylSemicarbazide HCl10070482

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism for the microwave-assisted synthesis of pyrazole compounds.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Work-up cluster_analysis Analysis reagents Measure & Combine Reactants mw_reactor Seal Vessel & Place in Reactor reagents->mw_reactor irradiate Microwave Irradiation (Set Power, Time, Temp) mw_reactor->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitation/ Extraction cool->precipitate filter Filtration & Washing precipitate->filter dry Drying filter->dry characterize Spectroscopic Characterization dry->characterize

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

reaction_mechanism cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product dicarbonyl 1,3-Dicarbonyl (or α,β-unsaturated carbonyl) condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration Dihydropyrazole Intermediate pyrazole Pyrazole Derivative dehydration->pyrazole

Caption: General reaction mechanism for pyrazole formation.

Conclusion

Microwave-assisted organic synthesis is a highly effective and efficient method for the preparation of pyrazole compounds. The protocols and data presented in these application notes demonstrate the significant advantages of MAOS, including drastically reduced reaction times and high product yields. By leveraging this technology, researchers in drug discovery and development can accelerate the synthesis of novel pyrazole derivatives for biological evaluation, ultimately streamlining the drug development pipeline. The provided workflows and mechanistic overview serve as a valuable resource for both novice and experienced chemists looking to implement microwave synthesis in their laboratories.

References

Gram-Scale Synthesis of Substituted Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the gram-scale synthesis of substituted aminopyrazoles, a critical scaffold in medicinal chemistry and drug development.[1][2] The procedures outlined are based on established and versatile synthetic routes, designed to be scalable and efficient for laboratory and early-stage development settings.

Introduction

Aminopyrazoles are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules.[2] Their structural versatility and ability to participate in various biological interactions have led to their incorporation into drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The development of robust and scalable synthetic methods for substituted aminopyrazoles is therefore of significant interest to the pharmaceutical and chemical research communities.

This application note details reliable procedures for the gram-scale synthesis of 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, providing clear, step-by-step protocols and summarizing key quantitative data for easy reference.

Synthesis of 3-Substituted 5-Aminopyrazoles via β-Ketonitrile Condensation

One of the most common and versatile methods for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired aminopyrazole.[4]

Experimental Protocol

Materials:

  • Substituted β-ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted β-ketonitrile (e.g., 50.0 g, 1.0 eq).

  • Add ethanol (250 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1 mL).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 50 mL).

  • Dry the product under vacuum to a constant weight.

Synthesis of 4-Aminopyrazoles via Knorr-Type Synthesis

The Knorr pyrazole synthesis is a classical and effective method for preparing pyrazoles, which can be adapted for the synthesis of 4-aminopyrazoles.[3] This route typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For 4-aminopyrazoles, a common strategy involves the use of a β-ketoester that is first converted to an oxime, followed by cyclization with hydrazine.

Experimental Protocol

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl 2-cyano-3-oxobutanoate)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

Step 1: Formation of the Oxime

  • In a 1 L flask, dissolve the 1,3-dicarbonyl compound (e.g., 60.0 g, 1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol (300 mL) and water (100 mL).

  • Add sodium acetate (1.2 eq) and stir the mixture at room temperature for 2-4 hours until the formation of the oxime is complete (monitored by TLC).

Step 2: Cyclization with Hydrazine

  • To the reaction mixture containing the oxime, slowly add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Synthesis of 1,3-Disubstituted 4-Aminopyrazoles via Thorpe-Ziegler Cyclization

An alternative route to 4-aminopyrazoles utilizes the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.[5] This method is particularly useful for accessing 1,3-disubstituted 4-aminopyrazole derivatives.

Experimental Protocol

Materials:

  • Enaminonitrile (e.g., 2-cyano-3-phenylaminocrotononitrile)

  • α-Halo ketone (e.g., chloroacetone)

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Reaction flask with magnetic stirrer

  • Heating plate

  • Water

Procedure:

  • In a 500 mL flask, suspend the enaminonitrile (e.g., 40.0 g, 1.0 eq) and potassium carbonate (1.5 eq) in DMF (200 mL).

  • Add the α-halo ketone (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 90°C and maintain for 1-2 hours.[5]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (600 mL) to precipitate the product.

  • Stir for 30 minutes, then collect the solid by filtration.

  • Wash the product thoroughly with water and recrystallize from ethanol to afford the pure 4-aminopyrazole derivative.[5]

Summary of Quantitative Data

Synthesis MethodStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
3-Substituted 5-Aminopyrazole β-KetonitrileHydrazine hydrate, Acetic acidEthanolReflux (≈78)4-675-90
4-Aminopyrazole (Knorr-Type) 1,3-DicarbonylHydroxylamine HCl, NaOAc, Hydrazine hydrateEthanol/WaterRoom Temp/Reflux8-1260-80
1,3-Disubstituted 4-Aminopyrazole (Thorpe-Ziegler) Enaminonitrileα-Halo ketone, K₂CO₃DMF901-265-85

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted aminopyrazoles.

G start Starting Materials (e.g., β-Ketonitrile, Hydrazine) reaction Reaction Setup (Solvent, Catalyst) start->reaction 1. Combine heating Heating & Reflux reaction->heating 2. Initiate monitoring Reaction Monitoring (TLC) heating->monitoring 3. Progress Check monitoring->heating Continue workup Workup (Cooling, Precipitation) monitoring->workup Complete filtration Filtration & Washing workup->filtration 4. Isolate drying Drying (Vacuum Oven) filtration->drying 5. Dry purification Purification (Recrystallization) drying->purification 6. Purify product Final Product (Substituted Aminopyrazole) purification->product 7. Final Product

Caption: Generalized workflow for aminopyrazole synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Anti-inflammatory Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the screening of pyrazole derivatives for their anti-inflammatory potential. The following sections detail the theoretical background, experimental protocols, and data presentation for key in vitro and in vivo assays. Pyrazole-containing compounds are a well-established class of anti-inflammatory agents, with prominent examples including the selective COX-2 inhibitor Celecoxib.[1][2][3][4] The protocols outlined below are designed to assess the inhibitory activity of novel pyrazole derivatives against key targets in the inflammatory cascade.

Key Inflammatory Pathways and Targets

Inflammation is a complex biological response to harmful stimuli, and it is mediated by a variety of signaling pathways and molecular targets.[5][6][7] For the screening of pyrazole derivatives, two key pathways are of primary interest: the arachidonic acid cascade and the NF-κB signaling pathway.

The Arachidonic Acid Cascade

Arachidonic acid is a polyunsaturated fatty acid that is released from the cell membrane in response to inflammatory stimuli.[8] It is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced during inflammation.[8][9] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9]

  • Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs) and lipoxins (LXs), which are involved in a variety of inflammatory responses, including leukocyte chemotaxis and vascular permeability. 5-lipoxygenase (5-LOX) is a key enzyme in this pathway.[10]

Arachidonic_Acid_Cascade cluster_inhibitors Inhibition by Pyrazole Derivatives Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway COX-1/COX-2 LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway 5-LOX PLA2 PLA2 Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leukotrienes->Inflammation_Pain_Fever COX_Inhibitor COX-2 Selective Inhibitors COX_Inhibitor->COX_Pathway LOX_Inhibitor 5-LOX Inhibitors LOX_Inhibitor->LOX_Pathway

Arachidonic Acid Cascade and points of inhibition.
The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5][6][7] The NF-κB signaling pathway is a critical regulator of the inflammatory response.[5][6][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).[11][12]

NF_kB_Signaling_Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_p50_p65 IκB-p50/p65 IKK->IkB_p50_p65 Phosphorylation & Degradation of IκB p50_p65 p50/p65 (NF-κB) IkB_p50_p65->p50_p65 Nucleus Nucleus p50_p65->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Transcription Cytokines_NO TNF-α, IL-6, iNOS (NO) Gene_Transcription->Cytokines_NO Inhibitor Pyrazole Derivatives Inhibitor->IKK

Simplified NF-κB signaling pathway.

In Vitro Screening Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

A colorimetric or fluorometric COX inhibitor screening assay kit is typically used.[9][13]

  • Reagent Preparation: Prepare all buffers, cofactors, and probes according to the manufacturer's instructions.

  • Enzyme Preparation: Dilute ovine or human recombinant COX-1 and COX-2 enzymes to the desired concentration in the provided assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives and reference compounds (e.g., Celecoxib, Indomethacin) in DMSO.

  • Assay Procedure:

    • Add assay buffer, diluted cofactor, and probe to each well of a 96-well plate.

    • Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO).

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[13]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyrazole Derivative 115.20.08190
Pyrazole Derivative 2>1001.5>66
Celecoxib (Reference)8.50.05170
Indomethacin (Reference)0.11.20.08

Note: The data presented are hypothetical and for illustrative purposes.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of pyrazole derivatives to inhibit the 5-LOX enzyme.

Protocol:

A common method involves a spectrophotometric assay based on the formation of conjugated dienes from linoleic or arachidonic acid.

  • Reagent Preparation: Prepare a solution of 5-LOX enzyme (e.g., from soybean or potato) in a suitable buffer (e.g., borate buffer). Prepare a substrate solution of linoleic acid or arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives and a reference inhibitor (e.g., Zileuton) in a suitable solvent.

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme solution with the test compounds or reference inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Data Presentation:

Compound5-LOX IC50 (µM)
Pyrazole Derivative 35.8
Pyrazole Derivative 412.1
Zileuton (Reference)1.2

Note: The data presented are hypothetical and for illustrative purposes.

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of pyrazole derivatives to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[17]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Data Presentation:

CompoundConcentration (µM)% Inhibition of NO Production
Pyrazole Derivative 5125.3
1068.7
2589.1
L-NAME (Reference)1095.2

Note: The data presented are hypothetical and for illustrative purposes.

Cytokine (TNF-α and IL-6) Quantification

This assay measures the inhibitory effect of pyrazole derivatives on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[18][19][20]

Protocol:

The experimental setup is similar to the nitric oxide production assay.

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 of the Nitric Oxide Production assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[21]

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.

Data Presentation:

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
Pyrazole Derivative 6115.822.4
1055.261.9
2578.685.3
Dexamethasone (Reference)1092.194.5

Note: The data presented are hypothetical and for illustrative purposes.

In Vivo Screening Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[2][22]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups (different doses of the pyrazole derivative). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Data Presentation:

TreatmentDose (mg/kg)% Edema Inhibition (at 3 hours)
Vehicle-0
Pyrazole Derivative 71045.2
2068.9
Indomethacin1055.8

Note: The data presented are hypothetical and for illustrative purposes.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Assay COX-1/COX-2 Inhibition Assay LOX_Assay 5-LOX Inhibition Assay NO_Assay Nitric Oxide Production Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Paw_Edema Promising Candidates Lead_Compound Lead Compound Identification Paw_Edema->Lead_Compound Start Pyrazole Derivatives Start->COX_Assay Start->LOX_Assay Start->NO_Assay Start->Cytokine_Assay

General workflow for anti-inflammatory screening.

References

Application Notes and Protocols: Antibacterial Activity Testing of 3-(3-nitrophenyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial potential of 3-(3-nitrophenyl)-1H-pyrazol-5-amine and its analogs. Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including antibacterial effects against various pathogens.[1][2][3][4][5] The methodologies outlined below are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in the systematic evaluation of these compounds.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound analogs. This data illustrates how variations in substitution on the phenyl ring can influence antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(phenyl)-1H-pyrazol-5-amine Analogs

Compound IDR-Group (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
PNP-1 3-NO₂ (this compound)1632
PNP-2 4-NO₂816
PNP-3 2-NO₂3264
PNP-4 4-Cl1632
PNP-5 4-OCH₃64>128
PNP-6 4-CH₃3264
PNP-7 H64128
Ciprofloxacin (Positive Control)0.50.25

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual MIC values would be determined experimentally. The selection of bacterial strains can be expanded to include other clinically relevant Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards for antimicrobial susceptibility testing.[6][7][8][9][10][11][12][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10][14]

Materials:

  • Test compounds (this compound analogs)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14]

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentration.

    • Include a positive control (wells with a standard antibiotic) and a negative control (wells with the solvent used for the compounds, but no compound). Also, include a growth control (wells with only MHB and the bacterial inoculum) and a sterility control (wells with only MHB).

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Protocol 2: Antibacterial Screening by Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity of the compounds.[6][7][11][13]

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic

  • Solvent for compounds

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Preparation of Wells:

    • Allow the inoculated plates to dry for a few minutes.

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compounds:

    • Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for both the broth microdilution and agar well diffusion methods.

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion Prepare Compound Solutions Prepare Compound Solutions Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Solutions->Serial Dilution in 96-well Plate Add Compound to Wells Add Compound to Wells Prepare Compound Solutions->Add Compound to Wells Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Wells Inoculate MHA Plate Inoculate MHA Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate MHA Plate Serial Dilution in 96-well Plate->Inoculate Wells Incubate Plate (16-20h) Incubate Plate (16-20h) Inoculate Wells->Incubate Plate (16-20h) Determine MIC Determine MIC Incubate Plate (16-20h)->Determine MIC Create Wells in Agar Create Wells in Agar Inoculate MHA Plate->Create Wells in Agar Create Wells in Agar->Add Compound to Wells Incubate Plate (18-24h) Incubate Plate (18-24h) Add Compound to Wells->Incubate Plate (18-24h) Measure Inhibition Zone Measure Inhibition Zone Incubate Plate (18-24h)->Measure Inhibition Zone

Caption: Workflow for antibacterial activity testing.

Hypothetical Structure-Activity Relationship (SAR)

The following diagram illustrates a hypothetical structure-activity relationship for 3-(phenyl)-1H-pyrazol-5-amine analogs based on general observations for pyrazole derivatives.[15]

SAR cluster_core Core Scaffold cluster_substituents Phenyl Ring Substituents (R) cluster_activity Antibacterial Activity Core 3-(phenyl)-1H-pyrazol-5-amine EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Core->EWG Modification EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Core->EDG Modification Unsubstituted Unsubstituted (H) Core->Unsubstituted Modification Increased Increased Activity EWG->Increased Leads to Decreased Decreased Activity EDG->Decreased Leads to Moderate Moderate/Baseline Activity Unsubstituted->Moderate Leads to

Caption: Structure-Activity Relationship of pyrazole analogs.

References

Application Notes and Protocols: Aminopyrazoles as Versatile Precursors for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fused heterocyclic systems derived from aminopyrazole precursors. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3]

Introduction

5-Aminopyrazoles are highly versatile building blocks in organic synthesis, serving as key starting materials for a wide array of fused heterocyclic compounds.[1][4] Their polyfunctional nature, possessing multiple nucleophilic sites, allows for diverse cyclization reactions with various electrophiles to construct bicyclic and polycyclic systems.[1] The resulting fused pyrazole derivatives, such as pyrazolopyridines, pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines, are prominent scaffolds in numerous biologically active molecules with applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][5][6] This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of these important heterocyclic systems.

General Synthetic Pathways

The versatility of 5-aminopyrazoles allows for the construction of various fused heterocyclic systems through different cyclization strategies. The following diagram illustrates the general synthetic routes to major classes of fused pyrazoles from a common 5-aminopyrazole precursor.

G cluster_precursor Precursor cluster_reagents Bi-electrophilic Reagents cluster_products Fused Heterocyclic Systems Aminopyrazole 5-Aminopyrazole diketone β-Diketones / β-Ketoesters Aminopyrazole->diketone enaminone Enaminones Aminopyrazole->enaminone alkynyl_aldehyde Alkynyl Aldehydes Aminopyrazole->alkynyl_aldehyde amide Amides / Formic Acid Aminopyrazole->amide isocyanate Isocyanates / Benzoyl Chloride Aminopyrazole->isocyanate Pyrazolopyridine Pyrazolo[3,4-b]pyridines diketone->Pyrazolopyridine Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidines enaminone->Pyrazolopyrimidine alkynyl_aldehyde->Pyrazolopyridine Pyrazoloquinazoline Pyrazolo[3,4-d]pyrimidines amide->Pyrazoloquinazoline Pyrazolotriazine Pyrazolo[1,5-a][1,3,5]triazines isocyanate->Pyrazolotriazine

Caption: General synthetic pathways from 5-aminopyrazoles.

Data Presentation: Synthesis of Fused Heterocycles

The following tables summarize quantitative data for the synthesis of representative fused heterocyclic systems from aminopyrazole precursors.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

5-Aminopyrazole DerivativeBi-electrophileCatalyst/SolventYield (%)Reference
5-amino-3-methyl-1-phenylpyrazoleTrifluoromethyl-β-diketonesAcetic acid (reflux)Not specified[6][7]
5-aminopyrazoleIsatin and cyclic β-diketonesp-TSA / Aqueous ethanolHigh[7]
3-methyl-1-phenyl-1H-pyrazol-5-amine3-phenylpropiolaldehydeAg(CF3CO2), TfOH / DMAc58-68[8]
5-aminopyrazole derivativesprop-2-en-1-one derivativesNot specified66-76[1]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

5-Aminopyrazole DerivativeBi-electrophileCatalyst/SolventYield (%)Reference
Substituted 5-aminopyrazoles1,3-Diketones or keto estersH₂SO₄ / Acetic acid87-95[9]
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate89 (for diol intermediate)[2]
NH-5-aminopyrazolesβ-EnaminonesMicrowave-assisted, solvent-free88-97[3]

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

5-Aminopyrazole DerivativeReagent(s)ConditionsYield (%)Reference
5-AminopyrazolesN,N-substituted amides, PBr₃, HMDSDMF, 60 °C56-91[1]
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux83[10]
Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformate, primary aminesMicrowave-assistedGood[11]

Table 4: Synthesis of Pyrazolo[1,5-a][1][9][10]triazine Derivatives

5-Aminopyrazole DerivativeReagent(s)ConditionsYield (%)Reference
5-aminopyrazole derivativeEthoxycarbonyl isocyanate, Sodium ethoxide, Substituted benzoyl chlorideNot specified85-93[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fused heterocyclic systems.

Protocol 1: Synthesis of 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines

This protocol is based on the regiospecific synthesis reported by Aggarwal et al.[6][7]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aminopyrazole 5-Aminopyrazole reflux Reflux in Acetic Acid aminopyrazole->reflux diketone Trifluoromethyl-β-diketone diketone->reflux cool Cool to RT reflux->cool Reaction Completion precipitate Precipitation cool->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry purify Purification dry->purify

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Trifluoromethyl-β-diketone (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • A solution of the 5-aminopyrazole (1.0 eq) and the trifluoromethyl-β-diketone (1.0 eq) in glacial acetic acid is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

This protocol is adapted from the work of Poursattar et al., describing a high-yielding synthesis.[12]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aminopyrazole Substituted 5-Aminopyrazole react Stir in Acetic Acid with H₂SO₄ aminopyrazole->react diketone 1,3-Diketone or Keto Ester diketone->react pour Pour into Ice-Water react->pour Reaction Completion neutralize Neutralize with Ammonia pour->neutralize filter Filter neutralize->filter wash Wash with Water filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • 1,3-Diketone or β-keto ester (1.0 eq)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ammonia solution

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured onto crushed ice.

  • The acidic solution is neutralized with a dilute ammonia solution to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent.

Protocol 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol is based on a novel one-flask synthetic method.[1][13]

Workflow Diagram:

G cluster_step1 Step 1: Amidination cluster_step2 Step 2: Heterocyclization cluster_workup Work-up & Purification react1 5-Aminopyrazole + N,N-substituted amide + PBr₃ in DMF heat1 Heat at 60°C react1->heat1 add_hmds Add Hexamethyldisilazane (HMDS) heat1->add_hmds After 1-2h heat2 Continue Heating add_hmds->heat2 workup Aqueous Work-up heat2->workup Reaction Completion purify Purification workup->purify

Caption: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines.

Materials:

  • 5-Aminopyrazole (1.0 eq)

  • N,N-substituted amide (e.g., DMF)

  • Phosphorus tribromide (PBr₃) (3.0 eq)

  • Hexamethyldisilazane (HMDS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, the 5-aminopyrazole (1.0 eq) is dissolved in DMF.

  • Phosphorus tribromide (3.0 eq) is added to the solution, and the mixture is heated at 60 °C for 1-2 hours.

  • Hexamethyldisilazane is then added to the reaction mixture.

  • The heating is continued, and the reaction is monitored for the formation of the pyrazolo[3,4-d]pyrimidine product.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

References

Troubleshooting & Optimization

Troubleshooting low yields in 3-(3-nitrophenyl)-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, particularly in addressing low reaction yields.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several critical factors throughout the experimental process. These can range from the quality of starting materials to the specifics of the reaction work-up. Below are the primary areas to investigate:

  • Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Insufficient reaction time or non-optimal temperature can lead to a significant amount of unreacted starting materials.

  • Side Reactions: The formation of undesired side products is a common issue. One possibility is the formation of pyrazoline, which is a partially reduced form of pyrazole.[3] This occurs when the intermediate pyrazoline does not fully oxidize to the aromatic pyrazole.

  • Purity of Reagents: The purity of the starting materials, such as the chalcone precursor and hydrazine, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • pH Control: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products. For reactions involving hydrazine salts, a base is often required to liberate the free hydrazine.[2] An overly acidic medium can protonate the amine, rendering it non-nucleophilic, while a highly basic medium might cause decomposition of the starting materials.[2]

  • Moisture: The presence of water can lead to hydrolysis of intermediates and reduce the overall yield. Using anhydrous solvents and protecting the reaction from atmospheric moisture is recommended.[2]

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What could be the cause?

The presence of multiple products suggests that side reactions are occurring. Here are some likely possibilities:

  • Regioisomer Formation: If you are using an unsymmetrical precursor, there is a possibility of forming regioisomers, which can be difficult to separate.[3]

  • Pyrazoline Formation: As mentioned previously, the initial cyclization often yields a non-aromatic pyrazoline.[3] An additional oxidation step might be necessary to convert the pyrazoline to the desired pyrazole.[3]

  • Side reactions involving the nitro group: The nitro group is electron-withdrawing and can influence the reactivity of the aromatic ring, potentially leading to undesired side reactions under certain conditions.

Q3: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of the reaction parameters is key to maximizing the yield. Consider the following adjustments:

  • Solvent: The choice of solvent can have a significant impact on the reaction. While ethanol and acetic acid are commonly used, exploring other solvents like dimethyl sulfoxide (DMSO) could be beneficial, as it has been shown to give excellent yields in some pyrazole syntheses.[4]

  • Catalyst: The reaction can be catalyzed by either acid or base. Experimenting with different catalysts, such as glacial acetic acid or sodium hydroxide, can help determine the optimal conditions for your specific substrate.[5]

  • Temperature and Reaction Time: These two parameters are often linked. Increasing the temperature (e.g., refluxing) can shorten the reaction time, but it may also lead to the formation of degradation products.[2][5] It is essential to monitor the reaction by TLC to find the best balance.[1][2]

  • Stoichiometry of Reagents: While a 1:1 molar ratio of the chalcone and hydrazine is typical, a slight excess of one reagent may be beneficial. However, a large excess should be avoided as it can complicate the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A common method involves the cyclization of a chalcone with hydrazine. A general protocol is provided in the "Experimental Protocols" section below.

Q2: How can I purify the final product?

Recrystallization is a common method for purifying the crude product.[1][5] The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents include ethanol, ethyl acetate, or mixtures of solvents.[1][6] Column chromatography can also be used for purification if recrystallization is not effective.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are often flammable and should be handled away from ignition sources.

Q4: Can I use a microwave reactor for this synthesis?

Microwave-assisted organic synthesis (MAOS) has been successfully used for the synthesis of pyrazole derivatives and can sometimes lead to shorter reaction times and higher yields. If you have access to a microwave reactor, it is worth exploring as an alternative to conventional heating.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

ParameterCondition ACondition BCondition CPotential Impact on Yield
Solvent EthanolGlacial Acetic AcidDMSOCan significantly affect solubility and reaction rate. DMSO has been reported to provide excellent yields in some cases.[4]
Catalyst NoneAcetic Acid (catalytic)Sodium Hydroxide (catalytic)Acid or base catalysis is often necessary to promote the reaction.[5]
Temperature Room TemperatureReflux100 °CHigher temperatures generally increase the reaction rate but can also lead to degradation.[2][5]
Reaction Time 2 hours8 hours24 hoursInsufficient time can lead to incomplete reaction, while excessive time can result in side products.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from a Chalcone Precursor

This protocol describes a general procedure for the synthesis of the target compound. Optimization may be required for specific substrates.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 3-nitroacetophenone (1 equivalent) and an appropriate aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Pour the reaction mixture into cold water to precipitate the chalcone.

    • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

  • Pyrazole Synthesis (Cyclization):

    • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1]

    • Add hydrazine hydrate (1-1.2 equivalents).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[1]

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Chalcone 3-Aryl-1-(3-nitrophenyl)prop-2-en-1-one (Chalcone) Intermediate Hydrazone/Pyrazoline Intermediate Chalcone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product This compound Intermediate->Product Cyclization/ Aromatization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm multiple_products Multiple Products? check_tlc->multiple_products unreacted_sm->multiple_products No increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp Yes optimize_conditions Optimize Solvent/Catalyst multiple_products->optimize_conditions Yes check_purity Check Reagent Purity multiple_products->check_purity Yes oxidation_step Consider Oxidation Step multiple_products->oxidation_step Possible Pyrazoline purification Improve Purification multiple_products->purification Difficult Separation end Improved Yield increase_time_temp->end optimize_conditions->end check_purity->end oxidation_step->end purification->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Purification of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(3-nitrophenyl)-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-nitroacetophenone or its derivatives and hydrazine hydrate. Other potential impurities are regioisomers, where the substituents on the pyrazole ring are in different positions, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: My crude product is a dark, oily residue. How can I induce crystallization?

A2: An oily product often indicates the presence of impurities that are depressing the melting point and preventing crystallization. First, try triturating the oil with a non-polar solvent like hexane or diethyl ether to wash away highly soluble, non-polar impurities. If that fails, attempting a purification technique like column chromatography to remove the impurities is recommended before another crystallization attempt.

Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a mixed-solvent system is a good alternative.[1] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity persists. Slow cooling should then induce crystallization. For a polar compound like this compound, a polar "good" solvent like ethanol or acetone could be paired with a non-polar "poor" solvent like hexane or water.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Cooling the solution slowly and then in an ice bath can also help maximize crystal formation. Additionally, consider concentrating the mother liquor and recrystallizing a second crop of crystals.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, due to the presence of the basic amine group, an acid-base extraction is a viable purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being basified to precipitate the purified amine. A patent for purifying pyrazoles suggests forming acid addition salts, which can be crystallized.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Compound fails to crystallize High level of impurities; Compound is an oil at room temperature.Triturate with a non-polar solvent; Purify by column chromatography before attempting recrystallization.
Colored impurities in crystals Co-crystallization of colored by-products.Add a small amount of activated charcoal to the hot solution before filtration during recrystallization; Column chromatography may be necessary.
Multiple spots on TLC after purification Incomplete separation of impurities.Optimize the solvent system for column chromatography; For recrystallization, try a different solvent or solvent system.
Poor separation in column chromatography Incorrect solvent system polarity.Adjust the eluent polarity. For polar compounds like this, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Start with a lower polarity and gradually increase it.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that may need to be optimized for your specific case.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will show low solubility at room temperature and high solubility when heated. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Column Chromatography Protocol
  • Stationary Phase: Pack a chromatography column with silica gel as a slurry in the initial mobile phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give a retention factor (Rf) of 0.2-0.4 for the desired compound. A common mobile phase for related compounds is a mixture of hexane and ethyl acetate.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid can be further purified by recrystallization if necessary.

Purification Workflow

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization High Polarity Difference column_chromatography Column Chromatography purification_method->column_chromatography Similar Polarity Impurities acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction Acidic/Basic/Neutral Impurities assess_purity_after Assess Purity recrystallization->assess_purity_after column_chromatography->assess_purity_after acid_base_extraction->assess_purity_after is_pure_after Is Purity >95%? assess_purity_after->is_pure_after is_pure_after->end_product Yes further_purification Further Purification Needed is_pure_after->further_purification No further_purification->purification_method RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Formed crystals_form->no_crystals No troubleshoot Troubleshoot no_crystals->troubleshoot add_seed Add Seed Crystal troubleshoot->add_seed scratch_flask Scratch Inner Wall of Flask troubleshoot->scratch_flask concentrate Concentrate Solution troubleshoot->concentrate change_solvent Change Solvent/Solvent System troubleshoot->change_solvent check_purity Check Purity of Crude Material troubleshoot->check_purity

References

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying and minimizing side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine. Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine and subsequent dehydrogenation, as well as various multicomponent synthesis strategies.

Q2: I'm observing the formation of two distinct products that are difficult to separate. What are they likely to be?

A2: When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the most common side products are regioisomers.[1][2] These are isomers that differ in the orientation of the substituents on the pyrazole ring. The formation of a specific regioisomer is influenced by steric and electronic factors of the reactants, as well as reaction conditions like pH and solvent.[1][3]

Q3: My reaction mixture has turned a dark yellow or red color. What is the cause of this discoloration?

A3: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation. The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.

Q4: My yield is very low. What are the potential causes and how can I improve it?

A4: Low yields in pyrazole synthesis can stem from several factors. Key among them are the quality of the starting materials and suboptimal reaction conditions.[1] Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions.[1] Incomplete reaction is another common cause; ensuring sufficient reaction time and temperature is crucial to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]

Q5: How can I identify the specific byproducts in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts. Thin-layer chromatography (TLC) is a quick method to determine the number of components in your mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY), mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the side products.[4]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the desired product.

  • Multiple spots are observed on TLC with similar Rf values.

  • The isolated product has a broad melting point range.

Solutions:

  • Modify Reaction Conditions to Influence Selectivity:

    • Solvent Selection: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer compared to more common solvents like ethanol.[5]

    • pH Control: The acidity or basicity of the reaction can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing which one preferentially attacks a particular carbonyl group.[3] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity.

  • Separation of Isomers:

    • Column Chromatography: Flash column chromatography using silica gel is a standard method for separating regioisomers. A careful selection of the eluent system, often a mixture of hexane and ethyl acetate, is critical for achieving good separation.[6]

    • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be employed. This involves a series of recrystallization steps to enrich and isolate the desired isomer.

Data Presentation: Effect of Solvent on Regioisomer Ratio

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. Isomer A is the 3-substituted pyrazole and Isomer B is the 5-substituted pyrazole.

1,3-Dicarbonyl CompoundSolventRegioisomer Ratio (A:B)Reference
Ethyl 2,4-dioxopentanoateEthanol (reflux)2:1
4-(2-thienyl)-1,1,1-trifluoromethyl-1,3-butanedioneEthanol-AcOH (10:1, reflux)>99:1 (only one isomer reported)
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol36:64
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar and hot plate

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Work-up: Once the reaction is complete (as indicated by TLC), add water (10 mL) to the hot reaction mixture with continuous stirring.[7]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to encourage precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Purification by Single-Solvent Recrystallization

This protocol provides a general method for purifying crude pyrazole products.

Materials:

  • Crude pyrazole product

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the pyrazole just completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 20-30 minutes after it has reached room temperature.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Air-dry the crystals on the filter paper or in a desiccator.

Protocol 3: Separation of Pyrazole Regioisomers by Flash Chromatography

This is a general protocol for the separation of pyrazole regioisomers.[9]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC method to separate the two regioisomers. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find one that gives good separation between the two spots.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method generally provides better separation.[9]

  • Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure to obtain the purified product. Repeat for the other isomer if needed.

Visualizations

TroubleshootingWorkflow cluster_synthesis Pyrazole Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Strategy Start Start Pyrazole Synthesis Reaction Reaction Complete Start->Reaction Workup Work-up & Isolation Reaction->Workup TLC_NMR Analyze Crude Product (TLC, NMR) Workup->TLC_NMR Pure Is the Product Pure? TLC_NMR->Pure Regioisomers Regioisomers Detected Pure->Regioisomers No, Regioisomers Impurities Other Impurities Detected Pure->Impurities No, Other Impurities End Pure Product Pure->End Yes Column Column Chromatography Regioisomers->Column Recrystallize Recrystallization Impurities->Recrystallize Column->End Recrystallize->End

Caption: A troubleshooting workflow for identifying and purifying pyrazole synthesis products.

RegioisomerFormation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Attack at Carbonyl 1 Dicarbonyl->PathwayA PathwayB Attack at Carbonyl 2 Dicarbonyl->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B PathwayB->IsomerB

Caption: Reaction pathways leading to the formation of regioisomers in pyrazole synthesis.

References

Technical Support Center: Optimization of Catalysts for Aminopyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst performance and troubleshooting common issues encountered during aminopyrazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in catalyzed aminopyrazole cyclization reactions?

A1: The most significant challenge is controlling regioselectivity, particularly when using monosubstituted hydrazines, which can lead to a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1] Other common issues include incomplete reactions, low yields, and the formation of side products such as uncyclized hydrazone intermediates and N-acetylated aminopyrazoles when using acetic acid at high temperatures.[1]

Q2: How can I control the regioselectivity to favor the formation of either 3-aminopyrazole or 5-aminopyrazole?

A2: The regioselectivity is highly dependent on the reaction conditions, allowing for kinetic or thermodynamic control.[1]

  • For 5-aminopyrazoles (Thermodynamic Control): Use neutral or acidic conditions (e.g., acetic acid) at elevated temperatures (reflux).[1]

  • For 3-aminopyrazoles (Kinetic Control): Employ basic conditions (e.g., sodium ethoxide in ethanol) at low temperatures (e.g., 0°C).[1]

Q3: What types of catalysts are typically used for aminopyrazole synthesis?

A3: Both acid and base catalysts are commonly employed to accelerate the condensation and cyclization steps.[1] Examples include:

  • Acid Catalysts: Acetic acid, hydrochloric acid.[1]

  • Base Catalysts: Triethylamine, piperidine, sodium ethoxide.[1] Additionally, metal catalysts, such as those based on copper or palladium, can be used in specific aminopyrazole functionalization and dimerization reactions.[2] Novel catalysts like magnetic guanidine nanocatalysts have also been developed for efficient and environmentally friendly synthesis.[3]

Q4: My reaction is sluggish or incomplete. How can I improve the reaction rate and yield?

A4: To drive the reaction to completion, consider the following:

  • Increase Temperature: For thermodynamically controlled reactions, refluxing can facilitate the final cyclization.[1]

  • Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes.[1]

  • Catalyst Addition: If not already in use, adding a catalytic amount of acid or base can accelerate the reaction.[1]

  • Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine.[1]

Q5: I am having difficulty purifying my aminopyrazole product. What are the best practices?

A5: The most effective strategy is to optimize the reaction for high regioselectivity to minimize the formation of isomeric mixtures, which are often difficult to separate by standard chromatography.[1] If purification is necessary, recrystallization from a suitable solvent like ethanol or flash column chromatography can be employed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Purity of starting materials is low. 2. Reaction conditions (temperature, time) are not optimal. 3. Catalyst is inactive or insufficient. 4. Hydrazine is in its salt form.1. Ensure high purity of reactants; purify if necessary. 2. Monitor the reaction with TLC to optimize temperature and time. 3. Use a fresh catalyst or increase catalyst loading in small increments. 4. Add a base to neutralize the hydrazine salt.[1]
Mixture of 3- and 5-Aminopyrazole Regioisomers Reaction conditions are not selective for one isomer.To favor the 5-aminopyrazole , use acidic conditions (e.g., acetic acid) and higher temperatures. To favor the 3-aminopyrazole , use basic conditions (e.g., sodium ethoxide) at lower temperatures.[1]
Formation of Uncyclized Intermediates The cyclization step is slow or not favored under the current conditions.Increase the reaction temperature, consider using microwave irradiation, or add an acid or base catalyst to promote cyclization.[1]
Formation of N-acetylated Side Product Reaction with acetic acid solvent at high temperatures.If N-acetylation is a problem, consider using a different solvent or optimizing the reaction temperature and time to minimize this side reaction.
Catalyst Deactivation/Low Activity (for reusable catalysts) Fouling of the catalyst surface or loss of active sites.For heterogeneous catalysts like the Fe3O4@SiO2-NH2@TCT-Guanidine nanocatalyst, magnetic separation allows for easy recovery. The catalyst can often be washed with a suitable solvent and reused multiple times without significant loss of activity.[3]

Data Presentation: Optimization of Reaction Conditions for Regioselectivity

Target Product Catalyst/Conditions Solvent Temperature Yield Reference
5-AminopyrazoleAcetic Acid (catalytic)TolueneReflux (~110°C) or Microwave (120-140°C)High[1]
3-AminopyrazoleSodium EthoxideEthanol0°CHigh[1]
5-AminopyrazoleAcetic AcidTolueneMicrowave90%[2]
3-AminopyrazoleSodium EthoxideEthanol-85%[2]
5-Aminopyrazole-4-carbonitrilesFe3O4@SiO2-NH2@TCT-GuanidineWater70°CHigh[3]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in toluene (to make a 0.2 M solution).

  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, heat the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]

Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: Slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol to the cold ethoxide solution.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the progress by TLC.[1]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.[1]

Visualizations

Troubleshooting_Aminopyrazole_Cyclization start Start: Aminopyrazole Synthesis low_yield Low Yield or Incomplete Reaction? start->low_yield check_purity Check Purity of Starting Materials low_yield->check_purity Yes regioisomer_issue Regioisomer Mixture? low_yield->regioisomer_issue No optimize_conditions Optimize Temp./Time/ Catalyst Loading check_purity->optimize_conditions use_microwave Consider Microwave Irradiation optimize_conditions->use_microwave use_microwave->regioisomer_issue thermo_control Thermodynamic Control: Acidic Catalyst (AcOH) High Temp. (Reflux) regioisomer_issue->thermo_control Target: 5-amino kinetic_control Kinetic Control: Basic Catalyst (NaOEt) Low Temp. (0°C) regioisomer_issue->kinetic_control Target: 3-amino purification_issue Purification Difficulty? regioisomer_issue->purification_issue No five_aminopyrazole Favors 5-Aminopyrazole thermo_control->five_aminopyrazole three_aminopyrazole Favors 3-Aminopyrazole kinetic_control->three_aminopyrazole five_aminopyrazole->purification_issue three_aminopyrazole->purification_issue optimize_selectivity Optimize for High Regioselectivity purification_issue->optimize_selectivity Yes end Successful Synthesis purification_issue->end No recrystallize Recrystallization or Column Chromatography optimize_selectivity->recrystallize recrystallize->end

Caption: Troubleshooting workflow for aminopyrazole cyclization.

Aminopyrazole_Synthesis_Pathway reactants β-Ketonitrile + Substituted Hydrazine conditions Reaction Conditions (Catalyst, Solvent, Temperature) reactants->conditions thermo_path Thermodynamic Pathway (Acidic, High Temp) conditions->thermo_path kinetic_path Kinetic Pathway (Basic, Low Temp) conditions->kinetic_path intermediate_thermo More Stable Intermediate thermo_path->intermediate_thermo intermediate_kinetic Less Stable Intermediate kinetic_path->intermediate_kinetic cyclization Cyclization intermediate_thermo->cyclization cyclization2 Cyclization intermediate_kinetic->cyclization2 product_5_amino 5-Aminopyrazole (Major Product) product_3_amino 3-Aminopyrazole (Major Product) cyclization->product_5_amino cyclization2->product_3_amino

Caption: Regioselectivity control in aminopyrazole synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over other possible isomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] Controlling which isomer is formed is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[2]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction is influenced by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack, favoring the formation of one regioisomer.[1]

  • Electronic Effects: The electronic properties of substituents on both reactants play a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack, while electron-donating groups have the opposite effect.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under acidic conditions, the less basic nitrogen of the substituted hydrazine typically attacks first. Conversely, under basic conditions, the more nucleophilic nitrogen is favored to attack.[1][2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer compared to conventional solvents like ethanol.[3]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[1][2]

Q3: What are the primary alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Besides the modified Knorr condensation, several other methods are employed to achieve high regioselectivity in pyrazole synthesis:

  • 1,3-Dipolar Cycloaddition: This is a powerful method that involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.[4][5][6] This approach often provides excellent control over regioselectivity.

  • Synthesis from α,β-Unsaturated Aldehydes and Ketones: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can lead to pyrazoles, often with good regioselectivity.[7]

  • Multi-component Reactions: One-pot, multi-component reactions can provide efficient and regioselective access to highly substituted pyrazoles.[8]

  • Metal-Catalyzed Reactions: Various metal catalysts, including copper, iron, and ruthenium, can be used to control the regioselective synthesis of pyrazoles from different starting materials.[4]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.

Solution 1: Modify Reaction Conditions.

  • Solvent Change: If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents have been shown to significantly enhance regioselectivity.

  • pH Adjustment: If using a substituted hydrazine, the addition of a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen.[2] Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[2]

  • Temperature Control: Experiment with lowering the reaction temperature. This may favor the thermodynamically more stable product and improve the regioisomeric ratio.

Solution 2: Alter the Synthetic Strategy.

  • If modifications to the reaction conditions are not effective, consider employing a different synthetic approach. A 1,3-dipolar cycloaddition reaction between a suitable diazo compound and an alkyne can offer a more regioselective route.[5]

Problem 2: I am having difficulty separating the resulting regioisomers.

Solution: Chromatographic Separation.

  • Regioisomers of substituted pyrazoles can often be separated using silica gel column chromatography.[9] Experiment with different solvent systems (e.g., ethyl acetate/hexane) to optimize the separation. In some cases, the use of a more polar solvent like pure ethyl acetate as the eluent can be effective.[9]

Problem 3: How can I definitively characterize the structure of my synthesized pyrazole to confirm the regiochemistry?

Solution: Spectroscopic and Crystallographic Analysis.

  • NMR Spectroscopy: 1D and 2D NMR techniques are powerful tools for determining the regiochemistry of substituted pyrazoles. Nuclear Overhauser Effect (NOESY) experiments can be particularly useful for establishing the spatial proximity of substituents, which can help in assigning the correct isomeric structure.[9][10]

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination, confirming the connectivity and regiochemistry of the molecule.[11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

1,3-Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (1,3-isomer : 1,5-isomer)Total Yield (%)Reference
CF3, PhenylMethylhydrazineEthanol1 : 1.3-[3]
CF3, PhenylMethylhydrazineTFE97 : 3-[3]
CF3, PhenylMethylhydrazineHFIP>99 : 1-[3]
CF3, 2-FurylMethylhydrazineEthanol1 : 1.5-[3]
CF3, 2-FurylMethylhydrazineTFE95 : 5-[3]
CF3, 2-FurylMethylhydrazineHFIP>99 : 1-[3]

Regioisomeric ratios are approximate and can vary based on specific reaction conditions. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Key Experiment: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity.[2][3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equivalent)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 equivalents)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone in 2,2,2-trifluoroethanol.

  • At room temperature, add the substituted hydrazine dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired regioisomer.

  • Characterize the purified product using NMR spectroscopy (¹H, ¹³C, and NOESY) and mass spectrometry to confirm its structure and purity.

Visualizations

G Factors Influencing Regioselectivity in Pyrazole Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diketone Unsymmetrical 1,3-Diketone Regioselectivity Regioselectivity Diketone->Regioselectivity Steric & Electronic Effects Hydrazine Substituted Hydrazine Hydrazine->Regioselectivity Steric & Electronic Effects Solvent Solvent (e.g., Ethanol vs. TFE) Solvent->Regioselectivity pH pH (Acidic vs. Basic) pH->Regioselectivity Temp Temperature Temp->Regioselectivity Catalyst Catalyst (e.g., Metal salts) Catalyst->Regioselectivity IsomerA Regioisomer A (e.g., 1,3-disubstituted) Regioselectivity->IsomerA Favored Pathway IsomerB Regioisomer B (e.g., 1,5-disubstituted) Regioselectivity->IsomerB Disfavored Pathway G Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity (Mixture of Isomers) ChangeSolvent Change Solvent to Fluorinated Alcohol (TFE/HFIP) Start->ChangeSolvent CheckSelectivity1 Improved Selectivity? ChangeSolvent->CheckSelectivity1 AdjustpH Adjust Reaction pH (Acidic or Basic Catalysis) LowerTemp Lower Reaction Temperature AdjustpH->LowerTemp ChangeStrategy Change Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) LowerTemp->ChangeStrategy CheckSelectivity1->AdjustpH No End End: High Regioselectivity (Desired Isomer) CheckSelectivity1->End Yes CheckSelectivity2 Improved Selectivity? ChangeStrategy->CheckSelectivity2 CheckSelectivity2->End Yes CheckSelectivity2->End No, Re-evaluate Starting Materials G General Mechanism for Knorr Pyrazole Synthesis cluster_pathwayA Pathway A (Attack at C1) cluster_pathwayB Pathway B (Attack at C2) Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack1 Nucleophilic Attack at Carbonyl 1 Reactants->Attack1 Attack2 Nucleophilic Attack at Carbonyl 2 Reactants->Attack2 Intermediate1 Hemiaminal Intermediate A Attack1->Intermediate1 Cyclization1 Cyclization & Dehydration Intermediate1->Cyclization1 ProductA Regioisomer A Cyclization1->ProductA Intermediate2 Hemiaminal Intermediate B Attack2->Intermediate2 Cyclization2 Cyclization & Dehydration Intermediate2->Cyclization2 ProductB Regioisomer B Cyclization2->ProductB

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble pyrazole-based compounds in biological assays. Our goal is to equip you with the knowledge and practical methodologies to enhance compound solubility, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is causing this?

A1: This common phenomenon is known as "antisolvent precipitation" or "crashing out." Pyrazole-based compounds, particularly those with aromatic and planar structures, are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very low aqueous solubility.[1] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically from predominantly organic to aqueous. The compound's solubility limit in the aqueous buffer is exceeded, causing it to precipitate out of the solution.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test samples, to account for any solvent-related effects.

Q3: Can I adjust the pH of my buffer to improve the solubility of my pyrazole compound?

A3: Yes, pH adjustment can be a very effective strategy, particularly if your pyrazole derivative has ionizable functional groups. Many pyrazole compounds are weak bases. Lowering the pH of the aqueous buffer below the compound's pKa will promote the formation of the more soluble, protonated form. Conversely, for acidic pyrazole derivatives, increasing the pH above the pKa will enhance solubility by forming the more soluble, deprotonated species.[2][3] However, it is crucial to ensure that the adjusted pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[3]

Q4: What are co-solvents, and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of hydrophobic compounds.[4] For pyrazole-based compounds, common co-solvents include ethanol, polyethylene glycols (e.g., PEG 400), and propylene glycol.[2][4] These solvents can improve solubility by reducing the polarity of the aqueous medium. It is essential to determine the tolerance of your specific assay to the chosen co-solvents, as high concentrations can be detrimental to cells or proteins.

Q5: How do cyclodextrins work to improve the solubility of pyrazole compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[5][6] This complex presents a water-soluble exterior, thereby increasing the apparent aqueous solubility of the encapsulated "guest" molecule.[6] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility.[5]

Troubleshooting Guide

Issue: Compound Precipitation During Assay Incubation

If your pyrazole compound appears soluble upon initial dilution but precipitates over the course of the experiment, consider the following:

  • Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is not thermodynamically stable. Over time, the compound begins to crystallize and precipitate.

  • Temperature Effects: Changes in temperature during incubation can affect solubility. Ensure that the temperature is consistent and that the compound is soluble at the assay temperature.

  • Compound Instability: The compound may be degrading in the aqueous buffer, leading to less soluble byproducts.[1]

Solutions:

  • Lower the Final Concentration: Determine the maximum thermodynamic solubility of your compound in the assay buffer and work at or below this concentration.

  • Incorporate Solubilizing Excipients: The use of co-solvents or cyclodextrins in the assay buffer can help maintain the compound's solubility throughout the experiment.

  • Reduce Incubation Time: If feasible for your assay, a shorter incubation period may prevent time-dependent precipitation.

Logical Workflow for Troubleshooting Solubility Issues

This diagram outlines a step-by-step process for addressing solubility problems with your pyrazole-based compounds.

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_buffer_mods Buffer Modifications cluster_advanced_form Advanced Formulations start Compound Precipitates in Assay check_stock Is stock solution clear? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock Remake stock solution (sonicate, warm) check_stock->remake_stock No check_buffer Is buffer composition optimal? check_conc->check_buffer No lower_conc Lower final concentration check_conc->lower_conc Yes modify_buffer Modify assay buffer check_buffer->modify_buffer No advanced_form Use advanced formulation check_buffer->advanced_form Already Optimized adjust_ph Adjust pH modify_buffer->adjust_ph add_cosolvent Add co-solvent (e.g., Ethanol, PEG) modify_buffer->add_cosolvent cyclodextrin Cyclodextrin Complexation advanced_form->cyclodextrin solid_dispersion Solid Dispersion advanced_form->solid_dispersion nanosuspension Nanosuspension advanced_form->nanosuspension

Caption: A logical workflow for troubleshooting pyrazole compound precipitation.

Data Presentation: Solubility Enhancement Strategies

The following tables provide quantitative data on the solubility of the pyrazole-based COX-2 inhibitor, Celecoxib, using various enhancement techniques.

Table 1: Solubility of Celecoxib in Different Solvents and Co-solvent Systems

Solvent/Co-solvent SystemSolubility (mg/mL)Fold Increase vs. Water
Water~0.005[7]1
Ethanol~25[7]~5,000
PEG 400>100>20,000
1:4 Ethanol:PBS (pH 7.2)~0.2[7]~40

Data compiled from multiple sources.[2][4][7]

Table 2: Effect of Solid Dispersion on Celecoxib Solubility

FormulationDrug:Carrier Ratio (w/w)Solubility (mg/mL)Fold Increase vs. Pure Drug
Pure Celecoxib-~0.0051
Solid Dispersion (PVP K30)1:40.181[8]~36
Solid Dispersion (Mannitol)1:5- (Significant increase noted)-
Microspheres (Pluronic F 127)1:5~0.0255[9]

This table summarizes data from studies using different carriers and methods.[8][9][10]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol determines the apparent solubility of a compound from a DMSO stock solution in an aqueous buffer.

Materials:

  • Pyrazole compound in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Add 2 µL of the 10 mM DMSO stock solution of your pyrazole compound to the wells of the 96-well filter plate.

  • Add 98 µL of the aqueous buffer to each well, bringing the final volume to 100 µL and the nominal concentration to 200 µM. The final DMSO concentration will be 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, place the filter plate on top of a UV-transparent collection plate.

  • Filter the solutions into the collection plate using a vacuum manifold or by centrifugation.

  • Measure the absorbance of the filtrate in the collection plate at the compound's λmax.

  • Determine the concentration of the dissolved compound using a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method enhances solubility by dispersing the pyrazole compound in a hydrophilic carrier at the molecular level.[8]

Materials:

  • Pyrazole compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of the pyrazole compound and the hydrophilic carrier (e.g., a 1:4 drug-to-carrier ratio).

  • Dissolve both the compound and the carrier in a suitable volume of a common volatile organic solvent in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting powder can then be used for solubility and dissolution studies.

Signaling Pathway Targeted by Pyrazole-Based Inhibitors

Many pyrazole-based compounds are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted.

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Angiogenesis, Survival transcription->proliferation pyrazole_inhibitor Pyrazole-Based Kinase Inhibitor pyrazole_inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.

References

Assessing the stability of 3-(3-nitrophenyl)-1H-pyrazol-5-amine under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1] A tightly sealed container, preferably amber glass, is recommended to protect against moisture and light.[1] For enhanced stability, especially if the compound is of high purity or intended for long-term reference, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent potential oxidative degradation.[1]

Q2: My solid sample of this compound has changed color (e.g., darkened) over time. What does this indicate?

A2: A change in color, typically darkening or turning brownish, often suggests degradation.[2] This can be caused by oxidation of the pyrazole or amine moieties, or reactions involving the nitro group, potentially initiated by exposure to air, light, or moisture.[1][3] It is crucial to re-analyze the sample's purity using a suitable analytical method, such as HPLC, before use.

Q3: How should I prepare and store solutions of this compound?

A3: The stability of this compound in solution depends heavily on the solvent. For immediate use, dissolve the compound in a suitable organic solvent like DMSO, DMF, or methanol. If long-term storage of a solution is necessary, use a dry, aprotic solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Aqueous solutions should generally be prepared fresh for each experiment, as the compound may be susceptible to hydrolysis, particularly at non-neutral pH.

Q4: What are the primary chemical liabilities of this molecule that could lead to instability?

A4: The structure of this compound contains several functional groups that can contribute to its degradation:

  • Nitroaromatic Group : The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives.[4][5] This process can be initiated by light, heat, or reducing agents.

  • Pyrazol-5-amine Moiety : The pyrazole ring and the exocyclic amine group are electron-rich and susceptible to oxidation.[1] The amine can also participate in various condensation or substitution reactions.

  • Photosensitivity : Aromatic nitro compounds and heterocyclic amines are often sensitive to light and can undergo photodegradation.[1][3]

Q5: How can I determine if my sample has degraded and is suitable for my experiment?

A5: The most reliable way to assess the purity and integrity of your sample is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.[3] Comparing the chromatogram of your stored sample to that of a freshly prepared or certified reference standard will allow you to quantify the parent compound and detect any degradation products. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the compound, leading to lower effective concentration or interference from degradation products.1. Verify the purity of the compound using HPLC. 2. If degradation is confirmed, use a fresh, high-purity batch of the compound. 3. Review storage conditions and ensure they align with best practices (cool, dark, dry, inert atmosphere if possible).
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 2. This helps in developing a stability-indicating analytical method.[6]
Poor solubility of the compound The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.1. Confirm the purity of the material. 2. Test solubility in a small range of recommended solvents (e.g., DMSO, DMF). 3. Gentle warming or sonication may aid dissolution, but be cautious of thermally induced degradation.
Solid material appears clumped or discolored Absorption of moisture and/or chemical degradation.1. Do not use the material if its physical appearance has significantly changed. 2. Re-order a fresh supply and ensure future storage is in a desiccated and light-protected environment.

Data Presentation: Illustrative Stability Data

The following tables represent example data from a hypothetical long-term stability study on this compound to demonstrate how results can be presented.

Table 1: Stability of Solid this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
25°C / 60% RH (Ambient) 099.5Off-white powder
398.2Light yellow powder
696.5Yellow powder
1293.1Yellowish-brown powder
4°C (Refrigerated) 099.5Off-white powder
399.4Off-white powder
699.3Off-white powder
1299.1Off-white powder
-20°C (Frozen, Inert Atm.) 099.5Off-white powder
399.5Off-white powder
699.5Off-white powder
1299.4Off-white powder

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationPurity (%) RemainingNumber of Degradants >0.1%
Acidic (0.1 M HCl, 60°C) 24 h85.23
Basic (0.1 M NaOH, 60°C) 24 h78.94
Oxidative (3% H₂O₂, RT) 24 h81.55
Thermal (80°C, solid) 48 h95.32
Photolytic (ICH Q1B) 1.2 million lux hours92.12

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a general HPLC method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for understanding a molecule's stability profile and developing stability-indicating analytical methods.[7]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Dissolve the stressed solid to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described above.

Visualizations

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Long-Term Stability Study cluster_3 Phase 4: Evaluation & Reporting start Receive/Synthesize Compound initial_analysis Baseline Purity & Characterization (HPLC, LC-MS, NMR) start->initial_analysis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation method_dev Develop Stability-Indicating Analytical Method forced_degradation->method_dev stability_setup Set up Long-Term Stability Study (Different Conditions) method_dev->stability_setup time_points Analyze at Time Points (e.g., 0, 3, 6, 12 months) stability_setup->time_points ICH Guidelines time_points->time_points data_analysis Analyze Data & Identify Degradants time_points->data_analysis shelf_life Establish Storage Conditions & Propose Shelf-Life data_analysis->shelf_life

Caption: Workflow for assessing the chemical stability of a research compound.

Putative_Degradation_Pathways cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolytic Pathway parent This compound nitroso 3-(3-nitrosophenyl)-... parent->nitroso [H] oxidized_pyrazole Oxidized Pyrazole Ring (e.g., ring opening) parent->oxidized_pyrazole [O] dimer Dimerization Products parent->dimer [O] hydrolyzed_product Potential Hydrolysis Products (pH dependent) parent->hydrolyzed_product H₂O / H⁺ or OH⁻ hydroxylamine 3-(3-hydroxylaminophenyl)-... nitroso->hydroxylamine [H] amine 3-(3-aminophenyl)-... hydroxylamine->amine [H]

Caption: Putative degradation pathways for this compound.

References

Methods for removing impurities from crude 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-(3-nitrophenyl)-1H-pyrazol-5-amine. The following information is designed to troubleshoot common issues and provide standardized protocols for obtaining a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 3-nitroacetophenone and hydrazine, as well as side-products from the synthesis. Depending on the synthetic route, these may include regioisomers or products of incomplete cyclization. Colored impurities may also be present, often arising from the degradation of starting materials or intermediates.

Q2: My recrystallization attempt resulted in a low yield. How can I improve it?

A2: Low yields during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. Rapid cooling can trap impurities and lead to lower yields of the desired purity.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the filtration step in recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution and heat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly to avoid significant yield loss.

Q4: The purified product appears as an oil instead of a solid. What should I do?

A4: Oiling out can occur if the melting point of the solid is lower than the boiling point of the recrystallization solvent or if significant impurities are still present. If an oil forms, try reheating the solution and adding a small amount of a co-solvent in which your compound is less soluble to induce crystallization. Alternatively, you can attempt to scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. If these methods fail, the oil may need to be repurified by column chromatography.

Q5: Column chromatography is not separating my compound from an impurity. What can I do?

A5: If you are experiencing poor separation during column chromatography, consider the following adjustments:

  • Solvent System: The polarity of the eluent is critical. If your compound and the impurity are eluting too closely, try a solvent system with a lower overall polarity or a different combination of solvents. For aminopyrazoles, gradients of hexane/ethyl acetate or dichloromethane/ethanol are often effective.

  • Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like amines, leading to tailing and poor separation. Consider using neutral or basic alumina, or a modified silica gel (e.g., amine-functionalized silica).

  • Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can also improve resolution compared to wet loading.

Experimental Protocols

Recrystallization

Recrystallization is a primary method for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Protocol:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating. Common solvents for pyrazole derivatives include ethanol, methanol, and ethyl acetate, or mixtures such as ethanol/water.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the selected solvent dropwise while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Protocol:

  • Preparation of the Column:

    • Secure a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to pack the silica gel.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.

  • Analysis and Collection:

    • Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Due to the lack of specific quantitative data in the literature for the purification of this compound, the following table provides a qualitative summary of suggested solvent systems for purification based on methods used for analogous compounds.

Purification MethodSuggested Solvents/EluentsPolarityNotes
Recrystallization EthanolPolar ProticOften a good starting point for pyrazole derivatives.
MethanolPolar ProticSimilar to ethanol, good for polar compounds.
Ethyl AcetatePolar AproticCan be effective for moderately polar compounds.
Ethanol/WaterPolar ProticA mixed solvent system can be useful if the compound is too soluble in pure ethanol.
Column Chromatography Hexane/Ethyl AcetateNon-polar to Polar AproticA common eluent system for separating compounds of varying polarity. The ratio is typically started with a high percentage of hexane and gradually increased in ethyl acetate.
Dichloromethane/EthanolPolar Aprotic/ProticA more polar eluent system that can be used for compounds that are not sufficiently mobile in hexane/ethyl acetate.[1]
Petroleum Ether/Ethyl AcetateNon-polar to Polar AproticAn alternative to hexane/ethyl acetate with similar properties.[1]

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method TLC_NMR_MS Purity Check (TLC, NMR, MS) Recrystallization->TLC_NMR_MS Column_Chromatography->TLC_NMR_MS Pure_Product Pure Product TLC_NMR_MS->Pure_Product Purity > 95% Further_Purification Further Purification Needed TLC_NMR_MS->Further_Purification Purity < 95% Further_Purification->Column_Chromatography Repurify

Caption: Workflow for the purification of crude this compound.

References

Challenges in scaling up the synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including the target compound, is the condensation of a β-ketonitrile with a hydrazine derivative.[1] In this specific case, the reaction would involve the condensation of 3-(3-nitrophenyl)-3-oxopropanenitrile with hydrazine.

Q2: What are the primary safety concerns when scaling up this synthesis?

When scaling up, the primary safety concerns revolve around the use of hydrazine and the management of potentially exothermic reactions. Hydrazine is toxic and can undergo explosive decomposition under certain conditions.[2] The initial condensation and cyclization steps can be exothermic, posing a risk of a thermal runaway if not properly controlled.[2][3] The presence of a nitro group on the phenyl ring also adds to the energetic nature of the molecules involved, requiring careful handling and temperature control.[4][5]

Q3: How can I control the regioselectivity of the reaction to favor the desired 5-amino isomer?

When using a substituted hydrazine, a mixture of 3-amino and 5-amino pyrazoles can form.[1] For the synthesis of the N-unsubstituted this compound using hydrazine hydrate, regioselectivity is not an issue of substitution on the pyrazole nitrogen. However, controlling the reaction conditions is still crucial. To favor the thermodynamically more stable 5-aminopyrazole isomer, neutral or acidic conditions with heating are typically employed.[1] This allows for equilibration to the more stable product.

Q4: What are the typical side products observed in this synthesis?

Common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, the product's amino group can be acetylated.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions.[1]

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential for confirming the structure and purity. These include:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups like amines (NH₂), nitriles (CN, if starting material is present), and nitro groups (NO₂).

  • Melting Point Analysis: To assess purity.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[2] 2. Poor quality of starting materials. 3. Suboptimal reaction conditions (temperature, time). 4. Product loss during workup or purification.[2]1. Increase reaction time or temperature to drive the cyclization to completion. 2. Ensure the purity of 3-(3-nitrophenyl)-3-oxopropanenitrile and hydrazine. 3. Optimize temperature; consider microwave heating for faster reaction times.[1] 4. Optimize extraction solvents and recrystallization conditions.
Formation of Multiple Products 1. Presence of impurities in starting materials. 2. Side reactions due to overly harsh conditions (e.g., high temperature). 3. For substituted hydrazines, lack of regiocontrol.1. Purify starting materials before use. 2. Lower the reaction temperature or shorten the reaction time. 3. For regioselectivity, screen different solvents and catalysts (e.g., acetic acid for thermodynamic control).[1]
Incomplete Cyclization (Hydrazone Intermediate Isolated) The energy barrier for the cyclization step is not being overcome.1. Increase the reaction temperature or switch to a higher-boiling solvent like toluene or DMF. 2. Add a catalytic amount of acid (e.g., acetic acid) to promote the cyclization.[1] 3. Extend the reaction time.
Difficulty in Product Purification 1. Product may be an oil or have poor crystallization properties. 2. Presence of persistent impurities with similar polarity to the product.1. Attempt purification via column chromatography using a suitable solvent system. 2. If crystallization is difficult, try triturating the crude product with a non-polar solvent to induce solidification. 3. Screen a variety of solvents for recrystallization.
Runaway Reaction or Poor Exotherm Control During Scale-Up The condensation reaction with hydrazine can be highly exothermic.1. Slow Addition: Add the hydrazine solution dropwise at a controlled rate.[2] 2. Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature.[2] 3. Dilution: Use a sufficient amount of solvent to help dissipate the heat generated.[2]

Experimental Protocols

Synthesis of β-Ketonitrile: 3-(3-nitrophenyl)-3-oxopropanenitrile

This reaction involves the acylation of a nitrile with an ester.

Materials:

  • Methyl 3-nitrobenzoate

  • Acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-nitrobenzoate (1 equivalent) in anhydrous THF.

  • Add acetonitrile (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 3-(3-nitrophenyl)-3-oxopropanenitrile.

Synthesis of this compound

This is a condensation and cyclization reaction.

Materials:

  • 3-(3-nitrophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol or Toluene

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 3-(3-nitrophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol or toluene, add hydrazine hydrate (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Visualizations

experimental_workflow cluster_ketonitrile Step 1: β-Ketonitrile Synthesis cluster_aminopyrazole Step 2: Aminopyrazole Synthesis ester Methyl 3-nitrobenzoate acylation Acylation Reaction ester->acylation acetonitrile Acetonitrile acetonitrile->acylation base KOt-Bu in THF base->acylation ketonitrile 3-(3-nitrophenyl)-3-oxopropanenitrile acylation->ketonitrile condensation Condensation & Cyclization ketonitrile->condensation Intermediate hydrazine Hydrazine Hydrate hydrazine->condensation catalyst Acetic Acid catalyst->condensation product This compound condensation->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion check_sm Are starting materials pure? check_completion->check_sm Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No purify_sm Purify Starting Materials check_sm->purify_sm No optimize_workup Optimize Workup/Purification check_sm->optimize_workup Yes optimize_conditions Optimize Reaction Conditions purify_sm->optimize_conditions optimize_workup->optimize_conditions increase_time_temp->optimize_conditions

Caption: Troubleshooting logic for low product yield.

regioselectivity_control start Reaction with Substituted Hydrazine conditions Reaction Conditions start->conditions kinetic Kinetic Control (Low Temp, No Acid) conditions->kinetic Favors less stable isomer thermodynamic Thermodynamic Control (High Temp, Acid Catalyst) conditions->thermodynamic Favors more stable isomer product_3_amino 3-Aminopyrazole (Kinetic Product) kinetic->product_3_amino product_5_amino 5-Aminopyrazole (Thermodynamic Product) thermodynamic->product_5_amino

Caption: Control of regioselectivity in aminopyrazole synthesis.

References

Monitoring pyrazole formation reaction progress using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring pyrazole formation reactions. This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for TLC analysis of my pyrazole reaction?

A1: The ideal mobile phase should provide a good separation between your starting materials (e.g., hydrazine derivative, 1,3-dicarbonyl compound) and your pyrazole product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][2] Start with a high ratio of non-polar to polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity until you achieve a product Rf value between 0.3 and 0.5. The goal is to see distinct spots for starting materials and the product, with the product spot appearing as the starting materials are consumed.

Q2: My pyrazole product is not visible on the TLC plate under UV light. What should I do?

A2: Not all organic compounds are UV-active.[3] If your pyrazole or starting materials do not show up under a UV lamp, you will need to use a chemical stain for visualization.[4] Potassium permanganate (KMnO₄) is a good general stain for oxidizable compounds.[5][6] Iodine vapor is another simple and effective general-purpose stain.[7] For compounds with specific functional groups, other stains may be more effective (see table below).

Q3: What are the expected m/z peaks for my pyrazole product in LC-MS?

A3: In positive-ion mode Electrospray Ionization (ESI), the most common ion you will observe is the protonated molecule, [M+H]⁺.[7][8] You may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of their salts in your sample or mobile phase.[8][9][10] In some cases, especially with ammonium salt additives in the mobile phase, an ammonium adduct [M+NH₄]⁺ may be observed.[8] Always calculate the expected exact masses for these common adducts to confirm the identity of your product.

Q4: My LC-MS results show multiple peaks even though my TLC looks clean. What could be the reason?

A4: LC-MS is significantly more sensitive than TLC and can detect isomers or minor impurities that are not resolved or visible on a TLC plate. The additional peaks could be constitutional isomers of your pyrazole, diastereomers if chiral centers are present, or process-related impurities. It is also possible for in-source fragmentation or the formation of different adducts to give the appearance of multiple components.[11]

Experimental Protocols

Protocol 1: TLC Monitoring of Pyrazole Formation
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Sample Preparation: Dilute your crude reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (0.5-1 mL).[3]

  • Spotting: Use a capillary tube to spot the diluted reaction mixture on the origin line. Also, spot the starting materials as references on the same plate for comparison.[1] For a clear comparison, use a "co-spot" where you spot the reaction mixture directly on top of the starting material spot.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the origin line.[1][3] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry.[1] Visualize the spots under a UV lamp (254 nm).[12] If spots are not visible, use an appropriate staining method (e.g., immerse the plate in a potassium permanganate stain).

  • Analysis: The reaction is complete when the starting material spot(s) have disappeared from the reaction lane, and a new spot corresponding to the product is prominent.

Protocol 2: LC-MS Monitoring of Pyrazole Formation
  • Sample Preparation: Take an aliquot from the reaction mixture (e.g., 10 µL) and dilute it significantly with a suitable solvent, typically the mobile phase, such as methanol or acetonitrile/water (e.g., in 1 mL).[13] Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[13]

  • Instrument Setup:

    • Column: A C18 reversed-phase column is commonly used for small organic molecules like pyrazoles.[14]

    • Mobile Phase: A typical gradient could be from 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) to 5% Water and 95% Acetonitrile over several minutes. Formic acid aids in protonation for positive-ion ESI.[15]

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular weights of your starting materials and product (e.g., m/z 100-500).

  • Injection & Analysis: Inject the prepared sample. Monitor the reaction by extracting the ion chromatograms for the exact masses of the starting materials and the expected pyrazole product ([M+H]⁺). Progress is indicated by a decrease in the peak area of the starting materials and a corresponding increase in the product's peak area over time.

Data Presentation

Table 1: Common TLC Stains for Pyrazole Reaction Components

StainPreparationUse Case & Appearance
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[5]General stain for oxidizable groups (alcohols, amines, double bonds). Gives yellow/brown spots on a purple background.[6]
Iodine (I₂) Place a few iodine crystals in a sealed chamber.General stain for many organic compounds, especially unsaturated ones. Develops temporary brown spots.
p-Anisaldehyde 3.5 mL p-Anisaldehyde, 50 mL conc. H₂SO₄, 15 mL acetic acid in 350 mL cold ethanol.[5]General purpose stain that can give a range of colors with different functional groups upon heating.
Ninhydrin 1.5 g ninhydrin in 100 mL n-butanol with 3 mL acetic acid.[5][6]Specific for primary/secondary amines (e.g., hydrazine starting material). Gives purple/blue spots.

Table 2: Common Adducts in ESI+ LC-MS

Adduct IonFormulaMass Shift (from M)Common Source
Protonated [M+H]⁺+1.0073Acidic mobile phase (e.g., with formic acid)[8]
Sodium [M+Na]⁺+22.9892Glassware, reagents, biological matrices[8][9]
Ammonium [M+NH₄]⁺+18.0338Ammonium formate/acetate buffer in mobile phase[8]
Potassium [M+K]⁺+38.9632Glassware, reagents, biological matrices[8][9]
Dimer [2M+H]⁺M + 1.0073High sample concentration[8]

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No spots visible Sample concentration is too low.[16] Compound is not UV-active.[3] Solvent level in the chamber was above the origin line.[16]Re-spot the sample multiple times in the same location, allowing it to dry between applications.[16] Use a chemical stain (e.g., KMnO₄, Iodine).[1] Ensure the solvent level is below the spots when placing the plate in the chamber.
Streaking or smearing of spots Sample is overloaded (too concentrated).[3][16] Compound is highly polar or acidic/basic and interacts strongly with the silica.[1] High-boiling point reaction solvent (e.g., DMF, DMSO) is present.[17]Dilute the sample before spotting.[3] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[1] After spotting, place the TLC plate under high vacuum for a few minutes before developing.[17]
Rf values are too high or too low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Decrease the proportion of the polar solvent to lower the Rf. Increase the proportion of the polar solvent to raise the Rf.
Reactant and product spots are not separated The polarity of the starting material and product are very similar.[17]Try a different solvent system (e.g., switch ethyl acetate to acetone or use a ternary mixture like Hexanes/EtOAc/DCM). A co-spot can help determine if separation is occurring.[17]
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No signal or very weak signal Sample concentration is too low. Incorrect ionization mode (positive/negative). Ion source is dirty or parameters (e.g., temperatures, voltages) are not optimal.[18] The compound is not ionizing well under the chosen conditions.Inject a more concentrated sample. Switch to the other ionization polarity. Clean the ion source. Tune and calibrate the instrument.[18][19] Try a different mobile phase additive (e.g., ammonium acetate instead of formic acid).
Broad or tailing peaks Column contamination or degradation.[20] Secondary interactions between the analyte and the stationary phase. Injection solvent is much stronger than the mobile phase.[20]Flush the column or replace it if necessary.[20] Adjust the mobile phase pH. Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention time is shifting Change in mobile phase composition or flow rate.[19] Column temperature fluctuation. Column aging.Prepare fresh mobile phase. Check the pump for leaks or bubbles.[18] Ensure the column oven is set to and maintaining the correct temperature. Use a guard column; replace the analytical column if performance degrades significantly.
Multiple unexpected m/z peaks for the product Presence of various adducts ([M+Na]⁺, [M+K]⁺, etc.).[8] In-source fragmentation. Isomers are present.Check for mass differences corresponding to common adducts (see Table 2). Use high-purity solvents and additives to minimize salt contamination. Lower the fragmentor/cone voltage to reduce fragmentation.[18] Optimize the chromatography to try and separate the isomers.

Visualizations

Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis A Aliquot from Reaction Mixture B Dilute in Volatile Solvent A->B C Spot on TLC Plate (Reaction, SM, Co-spot) B->C For TLC G Further Dilute & Filter B->G For LC-MS D Develop Plate in Solvent Chamber C->D E Visualize (UV and/or Stain) D->E F Analyze Spot Disappearance/Appearance E->F end_point Assess Reaction Progress F->end_point H Inject into LC-MS G->H I Acquire Data (Full Scan) H->I J Extract Ion Chromatograms (SM & Product m/z) I->J J->end_point

Caption: Workflow for monitoring pyrazole formation.

TLC_Troubleshooting start TLC Issue Observed q1 Are spots streaking or smeared? start->q1 q2 Are spots not separating? q1->q2 No sol1 Dilute sample. Add modifier to eluent. Dry plate under vacuum. q1->sol1 Yes q3 Are there no spots? q2->q3 No sol2 Change solvent system (different polarity or component). q2->sol2 Yes sol3 Concentrate sample. Use a chemical stain. q3->sol3 Yes end_node Problem Resolved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for common TLC issues.

LCMS_Troubleshooting start LC-MS Issue Observed q1 Weak or no signal? start->q1 q2 Poor peak shape (broad, tailing)? q1->q2 No sol1 Check concentration. Clean ion source. Optimize parameters. q1->sol1 Yes q3 Retention time shifting? q2->q3 No sol2 Flush/replace column. Adjust mobile phase. Match injection solvent. q2->sol2 Yes sol3 Prepare fresh mobile phase. Check for leaks. Control column temp. q3->sol3 Yes end_node Problem Resolved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for common LC-MS issues.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating the 3-(3-nitrophenyl)-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous therapeutics in oncology and beyond. This guide provides a comparative analysis of kinase inhibitors built upon the pyrazole framework, with a particular focus on the utility of 3-(3-nitrophenyl)-1H-pyrazol-5-amine as a foundational building block. While direct kinase inhibitory data for this specific parent compound is not extensively available in the public domain, its prevalence in the synthesis of potent kinase inhibitors underscores its significance. This guide will compare the activity of notable pyrazole-based inhibitors, detail the experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows.

Quantitative Comparison of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole-based compounds against various protein kinases. This data highlights the diverse range of kinases that can be targeted by modifying the core pyrazole structure.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)
Afuresertib (GSK2110183)Akt10.08 (Ki)HCT116 (Colon)0.95[1]
Compound 2 (Afuresertib analog)Akt11.3HCT116 (Colon)0.95[1]
Compound 1 (Akt inhibitor)Akt161HCT116, OVCAR-87.76, 9.76[1]
CrizotinibALK, c-MET2.9 (ALK)-27 (ALK, cellular)[1]
Compound 6 (Aurora inhibitor)Aurora A160HCT116, MCF-70.39, 0.46[1]
Compound 7 (Aurora inhibitor)Aurora A, Aurora B28.9, 2.2U937, K562, A549, LoVo, HT295.1, 5.0, 0.49, 0.79, 0.38
RuxolitinibJAK1, JAK2~3--
Golidocitinib (AZD4205)JAK1Potent (specific values not provided)T-cell lymphoma-
eCF506SRC<1--[2][3]
Compound 8a (JNK3 inhibitor)JNK3227--[4]
Compound 9 (CDK2 inhibitor)CDK2960--
Compound 10d (ERK/RIPK3 modulator)ERK, RIPK3Not specifiedPC-3, MCF-721.9 (PC-3), 3.9 (MCF-7)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, a known inhibitor as a positive control, and DMSO as a negative control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action of kinase inhibitors and the methods used for their evaluation.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome compound Test Compound (e.g., Pyrazole derivative) kinase_assay In Vitro Kinase Assay compound->kinase_assay viability_assay Cell Viability Assay (e.g., MTT) compound->viability_assay cells Cancer Cell Line cells->viability_assay ic50_kinase Kinase IC50 Determination kinase_assay->ic50_kinase ic50_cellular Cellular IC50 Determination viability_assay->ic50_cellular sar Structure-Activity Relationship (SAR) ic50_kinase->sar ic50_cellular->sar

Caption: A typical experimental workflow for evaluating pyrazole-based kinase inhibitors.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a common target of pyrazole-based inhibitors.

References

A Comparative Analysis of the Biological Activities of 3-Nitrophenyl and 4-Nitrophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the biological activities of 3-nitrophenyl and 4-nitrophenyl pyrazole amines reveals nuances in their therapeutic potential. This guide synthesizes available data on their anti-inflammatory, antimicrobial, and antifungal properties, providing researchers and drug development professionals with a comparative analysis to inform future research and development endeavors.

The position of the nitro group on the phenyl ring of pyrazole amine derivatives significantly influences their biological activity. While both 3-nitrophenyl and 4-nitrophenyl substituted pyrazoles have demonstrated a range of biological effects, direct comparative studies are limited. This guide collates data from various studies to offer a comparative perspective on their efficacy in different therapeutic areas.

Anti-inflammatory Activity

Studies have highlighted the potent anti-inflammatory properties of 4-nitrophenyl pyrazole derivatives. A notable study reported that a para-nitrophenyl (4-nitrophenyl) moiety linked to a pyrazole conjugate exhibited high anti-inflammatory activity, with a 93.53 ± 1.37% inhibition in a protein denaturation assay, which was superior to the standard drug, diclofenac sodium (90.13 ± 1.45%)[1][2].

In contrast, direct quantitative data on the anti-inflammatory activity of 3-nitrophenyl pyrazole amines is less prevalent in the reviewed literature, making a direct comparison challenging. However, the difference in chemical reactivity, where m-nitrophenyl (3-nitrophenyl) and p-nitrophenyl-3-oxopropanenitrile substituents failed to react under certain synthetic conditions, suggests that the electronic differences imparted by the nitro group's position can affect molecular interactions crucial for biological activity[1][2].

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of both isomers have been investigated, with varying results depending on the specific molecular scaffold.

A study on the synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole reported very low antibacterial activity[3]. However, other studies on different 4-nitrophenyl pyrazole derivatives have shown pronounced antimicrobial effects[4].

For the 3-nitrophenyl counterparts, one study detailed the synthesis of 5-Methyl-2-(3-nitro)-1,2-dihydropyrazol-3-one and its derivatives, with most of these compounds demonstrating significant antimicrobial activity. Conversely, another study on 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones found no significant antimicrobial activity.

A more direct comparison can be drawn from a study that synthesized and evaluated a series of nitrophenylpyrazole-derived Schiff bases and their palladium complexes for antifungal activity against Candida albicans and Cryptococcus neoformans[5]. This study provides a valuable, albeit indirect, comparison of the influence of the nitro group position on antifungal activity. The data from this study is summarized in the table below.

Quantitative Data Summary

Compound TypeSubstitutionTarget OrganismBiological Activity (MIC in µg/mL)Reference
Pyrazole Schiff Base3-nitrophenylC. albicans>1000[5]
Pyrazole Schiff Base3-nitrophenylC. neoformans>1000[5]
Palladium Complex3-nitrophenylC. albicans250[5]
Palladium Complex3-nitrophenylC. neoformans125[5]
Pyrazole Schiff Base4-nitrophenylC. albicans>1000[5]
Pyrazole Schiff Base4-nitrophenylC. neoformans>1000[5]
Palladium Complex4-nitrophenylC. albicans500[5]
Palladium Complex4-nitrophenylC. neoformans250[5]

Note: The presented data for antifungal activity is for palladium complexes of the pyrazole Schiff bases, as the parent compounds showed low activity. This data is used to infer the influence of the nitrophenyl substitution pattern.

Experimental Protocols

Antifungal Activity Assessment (Broth Microdilution Method) [5]

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Candida albicans and Cryptococcus neoformans were used.

  • Inoculum Preparation: Fungal suspensions were prepared in sterile saline and adjusted to a concentration of 10^5 CFU/mL.

  • Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure: The assays were performed in 96-well microtiter plates. Serial dilutions of the compounds were prepared in RPMI-1640 medium. An equal volume of the fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Protein Denaturation Inhibition Assay for Anti-inflammatory Activity [1]

  • Reaction Mixture: The reaction mixture consisted of the test compound at different concentrations and 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: The pH of the reaction mixture was adjusted to 6.8 using 1N hydrochloric acid.

  • Incubation: The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples was measured spectrophotometrically at 660 nm.

  • Percentage Inhibition Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Starting Materials (Nitrophenylhydrazine, β-diketone) s2 Cyclocondensation s1->s2 s3 Nitrophenyl Pyrazole Amine s2->s3 b1 Antifungal Assay (Broth Microdilution) s3->b1 b2 Anti-inflammatory Assay (Protein Denaturation) s3->b2 b3 Antimicrobial Assay (Agar Diffusion/MIC) s3->b3 d1 MIC Determination b1->d1 d2 % Inhibition Calculation b2->d2 d3 Structure-Activity Relationship (SAR) d1->d3 d2->d3 conclusion Biological Activity Comparison d3->conclusion Comparative Analysis

Caption: Experimental workflow for the comparison of nitrophenyl pyrazole amines.

Conclusion

The available data suggests that the position of the nitro group is a critical determinant of the biological activity of pyrazole amines. While 4-nitrophenyl pyrazole derivatives have shown promising anti-inflammatory activity, the antifungal activity appears to be more nuanced. The palladium complex of the 3-nitrophenyl pyrazole Schiff base exhibited better activity against C. neoformans compared to its 4-nitro counterpart, suggesting that the 3-nitro substitution may be more favorable for this specific activity.

References

Unambiguous Structure Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the three-dimensional atomic arrangement is paramount in the fields of medicinal chemistry and drug development. For pyrazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological activities, single-crystal X-ray crystallography stands as the gold standard for unambiguous molecular structure confirmation. This guide provides a comparative analysis of crystallographic data for several bioactive pyrazole derivatives, details the experimental protocol, and contextualizes the structural findings within a key signaling pathway, offering researchers and drug development professionals a comprehensive overview of this critical analytical technique.

Pyrazole-based compounds are integral to a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] Their efficacy is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Understanding the precise bond lengths, bond angles, and intermolecular interactions through X-ray crystallography is crucial for establishing structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

Comparative Crystallographic Data of Bioactive Pyrazole Derivatives

The following tables summarize key crystallographic parameters for two distinct series of bioactive pyrazole derivatives, providing a basis for their structural comparison. These examples highlight the structural diversity within the pyrazole class and underscore the power of X-ray crystallography in revealing subtle conformational differences that can significantly impact biological activity.

Table 1: Crystallographic Data for Pyrazolone Derivatives I, II, and III [1]

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁

These pyrazolone derivatives, while sharing a common core, exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The planarity of the pyrazole ring is a consistent feature, with molecules being linked by an elaborate system of N-H···O hydrogen bonds.[1]

Table 2: Crystallographic Data for Armed Pyrazole Derivatives L1, L2, and L3 [1][2]

ParameterCompound L1Compound L2Compound L3
Chemical Name N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acidethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP2₁/nP-1
Key Dihedral Angle (°) 76.07 (N2–C7–N5–N19)62.12 (N34–C63–N22–N35)60.84 (N3–C8–N2–N1)

These "armed" pyrazoles, functionalized with different substituents, demonstrate variations in their molecular conformations, as highlighted by the differing key dihedral angles. These structural nuances are believed to influence their observed antitumor, antifungal, and antibacterial activities.[1][2]

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth and Selection : Single crystals of the pyrazole derivative suitable for X-ray diffraction are grown, often through slow evaporation of a solvent.[3] A suitable single crystal is then selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4] A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[1] This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[1]

  • Data Analysis and Visualization : The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is then analyzed to understand the molecular conformation and crystal packing.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of Pyrazole Derivative crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Molecular Structure signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k gf Growth Factor gf->rtk pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Proliferation & Survival mtorc1->proliferation apoptosis Apoptosis Inhibition mtorc1->apoptosis inhibitor Pyrazole Derivative (Inhibitor) inhibitor->pi3k

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-nitrophenyl)-1H-pyrazol-5-amine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2][3][4] The 3-(3-nitrophenyl)-1H-pyrazol-5-amine core, in particular, serves as a versatile precursor for the synthesis of diverse heterocyclic compounds with significant pharmacological potential, especially in the development of anticancer agents.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer activities. The information presented herein is intended to guide researchers in the rational design of novel and more potent pyrazole-based therapeutic agents.

Quantitative SAR Analysis

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. While a systematic SAR study on a library of this compound analogs is not extensively available in the public domain, we can infer key SAR principles from studies on related pyrazole structures. The following table summarizes quantitative data from various studies on pyrazole analogs, highlighting the impact of different structural modifications on their anticancer activity.

Compound ID Core Structure Modification Target/Cell Line Activity (IC50, µM) Reference
Analog 1 Pyrazole-indole hybrid (Compound 7a)HepG29.8 ± 1.5[1][3]
Analog 2 Pyrazole-indole hybrid (Compound 7b)HepG211.2 ± 3.1[1][3]
Analog 3 Quinolin-2(1H)-one-based pyrazole (Compound 34d)HeLa10.41 ± 0.217[2]
Analog 4 Quinolin-2(1H)-one-based pyrazole (Compound 34d)DU-14510.77 ± 0.124[2]
Analog 5 Pyrazole-thiadiazole hybrid (Compound 6b)A549Not specified (EGFR inhibitor)[6]
Analog 6 Tri-substituted pyrazole (Compound 2)HepG29.13[7]
Analog 7 Tri-substituted pyrazole (Compound 7)A5496.52[7]
Analog 8 Tri-substituted pyrazole (Compound 7)PC39.13[7]
Doxorubicin Standard ChemotherapeuticHepG234.24[7]
Doxorubicin Standard ChemotherapeuticMCF-764.8 ± 4.1[1][3]

Key SAR Observations:

  • Hybridization: The fusion of the pyrazole ring with other heterocyclic systems, such as indole or quinolinone, has been shown to yield potent anticancer agents.[1][2][3] This strategy of molecular hybridization can lead to compounds with improved biological activity profiles.

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring is a common feature in many biologically active pyrazole derivatives.[4][6] The position of this substituent also plays a crucial role in determining the compound's activity.

  • Substitution at N1 of the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring can significantly modulate the biological activity. This position is often targeted for introducing moieties that can interact with specific residues in the active site of target enzymes.

  • Substitution at C4 of the Pyrazole Ring: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, and modifications at this position can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

  • The 5-Amino Group: The free amino group at the C5 position is a key functional handle that allows for further derivatization and the introduction of various pharmacophores.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the SAR analysis of pyrazole-based anticancer agents.

1. General Procedure for the Synthesis of Pyrazole Analogs:

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, 5-aminopyrazoles can be prepared by the reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide derivatives with hydrazine hydrate in refluxing ethanol in the presence of a catalytic amount of triethylamine.[1][3] Further modifications can be achieved through various organic reactions, such as N-alkylation, acylation, and cross-coupling reactions.

2. In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

3. Kinase Inhibition Assay (Example: EGFR Kinase Assay):

For compounds designed as kinase inhibitors, their enzymatic activity is assessed using specific kinase assay kits.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide by the kinase.

  • Procedure: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer.

  • Detection: The kinase activity is determined by measuring the luminescence signal generated from the remaining ATP or by detecting the phosphorylated substrate using a specific antibody.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[6]

Visualizing SAR and Experimental Workflows

Logical Relationship of SAR for Pyrazole Analogs

SAR_Logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Pyrazole_Core This compound N1_Sub N1-Substitution Pyrazole_Core->N1_Sub C4_Sub C4-Substitution Pyrazole_Core->C4_Sub Phenyl_Sub Phenyl Ring Substitution Pyrazole_Core->Phenyl_Sub Amine_Deriv 5-Amine Derivatization Pyrazole_Core->Amine_Deriv Anticancer_Activity Anticancer Activity (e.g., IC50) N1_Sub->Anticancer_Activity Modulates Potency C4_Sub->Anticancer_Activity Influences Selectivity Phenyl_Sub->Anticancer_Activity Affects Potency Amine_Deriv->Anticancer_Activity Introduces New Pharmacophores Experimental_Workflow Start Synthesis of Pyrazole Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) IC50->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

A Comparative Guide to the Synthesis of Pyrazole Derivatives: Green Chemistry vs. Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug development, has traditionally relied on classical methods. However, the principles of green chemistry are increasingly being adopted to develop more sustainable and efficient synthetic routes. This guide provides an objective comparison of green chemistry approaches and classical methods for pyrazole synthesis, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

Green chemistry methods for pyrazole synthesis consistently demonstrate significant advantages over classical approaches in terms of reaction time, energy consumption, and often, product yield. These modern techniques, such as microwave and ultrasound-assisted synthesis, frequently employ less hazardous solvents and catalysts, further enhancing their environmental credentials. The following table summarizes key quantitative data from representative experimental procedures for the synthesis of 3,5-dimethylpyrazole, a common pyrazole derivative.

ParameterClassical Method (Knorr Synthesis)Green Method (Microwave-Assisted)Green Method (Ultrasound-Assisted)
Reactants Acetylacetone, Hydrazine HydrateAcetylacetone, Hydrazine HydrateAcetylacetone, Hydrazine Hydrate
Solvent Ethanol or Aqueous NaOH[1]Water or Solvent-free[2][3]Water[4]
Catalyst Glacial Acetic Acid or NaOH[5][6]Often catalyst-free or mild catalyst (e.g., Graphene Oxide)[2]Often catalyst-free[4]
Temperature ~100°C (Reflux) or 15°C[1][7]180W (Microwave Irradiation)[2]50-60°C[8][9]
Reaction Time 1.5 - 3 hours[6][10]4 - 30 minutes[2]30 minutes[8]
Yield (%) 77 - >90%[1][5][6]up to 95%[2][11]High yields (specific % varies)

Experimental Protocols: A Side-by-Side Look

To provide a practical comparison, detailed methodologies for the synthesis of 3,5-dimethylpyrazole via a classical Knorr synthesis and a green, microwave-assisted approach are presented below.

Classical Synthesis: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established literature procedures for the Knorr pyrazole synthesis.[1][7][12]

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution (400 ml)

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve hydrazine sulfate in 10% sodium hydroxide in a round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.

  • Cool the flask in an ice bath to 15°C.

  • Add acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

Green Synthesis: Microwave-Assisted Synthesis of 3,5-Dimethylpyrazole

This protocol is based on green chemistry principles, utilizing microwave irradiation and water as a solvent.[2][13]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • β-nitrostyrene

  • Graphene oxide (catalyst)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine stoichiometric amounts of β-nitrostyrene, hydrazine hydrate, and ethyl acetoacetate.

  • Add a catalytic amount of graphene oxide (0.05 wt%) and water as the solvent.

  • Place the vessel in a microwave reactor and irradiate at 180 W for 4 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can typically be isolated by simple filtration and washed with water.

Comparative Workflow

The following diagram illustrates the generalized workflows for classical and green synthesis of pyrazole derivatives, highlighting the key differences in the synthetic pathways.

G cluster_classical Classical Synthesis cluster_green Green Synthesis C_Start Start: Reactants & Organic Solvent C_React Reaction: - Prolonged Heating (Reflux) - Often requires strong acid/base catalyst C_Start->C_React C_Workup Workup: - Neutralization - Extraction with organic solvents - Drying C_React->C_Workup C_Purify Purification: - Column Chromatography or - Recrystallization C_Workup->C_Purify C_Product Final Product C_Purify->C_Product G_Start Start: Reactants & Green Solvent (e.g., Water) or Solvent-Free G_React Reaction: - Microwave or Ultrasound Irradiation - Often catalyst-free or uses recyclable catalyst G_Start->G_React G_Workup Workup: - Simple filtration or - Minimal extraction G_React->G_Workup G_Product Final Product G_Workup->G_Product

Caption: Comparative workflow of classical versus green pyrazole synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of pyrazole derivatives offers substantial benefits over classical methods.[14] As demonstrated, green approaches can dramatically reduce reaction times, minimize the use of hazardous materials, and simplify product isolation, all while often achieving comparable or even superior yields.[15] For researchers and professionals in drug development, these advantages translate to more efficient, cost-effective, and environmentally responsible synthetic processes. The continued development of innovative green methodologies will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.

References

Navigating the Kinome: A Comparative Selectivity Profile of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinome-wide selectivity of small molecule inhibitors is a critical aspect of modern drug discovery. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. However, the precise substitution pattern on the pyrazole ring dramatically influences binding affinity and selectivity, which in turn dictates the therapeutic potential and off-target effects of a compound.

This guide provides a comparative analysis of the kinome selectivity of pyrazole-based kinase inhibitors, with a focus on understanding the potential profile of 3-(3-nitrophenyl)-1H-pyrazol-5-amine. Due to the limited publicly available kinome-wide screening data for this specific compound, we will draw comparisons with a well-characterized, structurally related, and promiscuous pyrazole-based inhibitor, N-(1H-pyrazol-3-yl)pyrimidin-4-amine, to highlight key structure-activity relationships that govern kinase selectivity.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the inhibitory activity of a promiscuous pyrazole-based inhibitor against a panel of kinases. This data serves as a baseline to understand how modifications, such as the introduction of a 3-nitrophenyl group, can modulate the selectivity profile.

Table 1: Kinase Inhibition Profile of a Promiscuous Pyrazole-Based Inhibitor

Kinase TargetInhibition (%) @ 1 µM
CDK2>90%
CDK5>90%
JNK3>90%
VRK1>80%
STK17B>80%
c-Src>70%
... (and over 300 other kinases)Varying degrees of inhibition

Data is synthesized from publicly available kinome screening results for N-(1H-pyrazol-3-yl)pyrimidin-4-amine and its analogs.[1]

Table 2: Comparative Selectivity of Pyrazole-Based Scaffolds

Compound ScaffoldGeneral Selectivity ProfileKey Targeted Kinase Families
N-(1H-pyrazol-3-yl)pyrimidin-4-aminePromiscuous; inhibits a large number of kinases across the kinome.[1]CDKs, MAPKs, Src family kinases
3-(aryl)-1H-pyrazol-5-amine (general structure)Variable; selectivity is highly dependent on the nature and position of substituents on the aryl ring. The addition of a bulky or electron-withdrawing group like a nitrophenyl moiety is expected to alter the binding profile.Dependent on aryl substitution; may target specific kinases within the CDK, MAPK, or other families based on induced conformational fit.
Tozasertib (an Aurora kinase inhibitor)More selective than the promiscuous pyrazole scaffold, demonstrating that modifications to the core structure can significantly enhance selectivity.[1]Aurora kinases

Experimental Protocols

The determination of a compound's kinome selectivity profile is typically achieved through high-throughput screening assays. Below are detailed methodologies for common experimental approaches.

In Vitro Kinome-Wide Selectivity Screening (Radiometric Assay)

This method measures the ability of a test compound to inhibit the phosphorylation of a substrate by a large panel of kinases.

  • Compound Preparation: The test compound, such as this compound, is solubilized in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared.

  • Kinase Reactions: For each kinase in the panel, a reaction mixture is prepared containing the kinase, its specific substrate, ATP (spiked with radiolabeled [γ-³³P]ATP), and a reaction buffer.

  • Inhibition Assay: The test compound at a fixed concentration (e.g., 1 µM) is added to the kinase reaction mixtures. Control reactions are performed with DMSO alone.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by filtration through a phosphocellulose membrane.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.

  • Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay but with non-radiolabeled ATP. The test compound is included in the reaction mixture.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: A kinase detection reagent is then added, which contains an enzyme that uses ADP to produce ATP, and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of ADP.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal is inversely correlated with the kinase activity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_output Output Compound Test Compound (e.g., this compound) Reaction_Setup Set up Kinase Reactions (Kinase + Substrate + ATP + Compound) Compound->Reaction_Setup Kinase_Panel Kinase Panel (>400 kinases) Kinase_Panel->Reaction_Setup Substrates Substrates & ATP Substrates->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection (e.g., Radioactivity or Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition Calculation) Detection->Data_Analysis Selectivity_Profile Kinome Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for Kinome Selectivity Profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazole-based Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK Signaling Pathway and Potential Inhibition.

References

A Comparative Guide to the Anti-proliferative Effects of Pyrazole-based Compounds on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative efficacy of pyrazole-based compounds, with a focus on the structural class of 3-(3-nitrophenyl)-1H-pyrazol-5-amine. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive validation framework. It compares the reported activities of structurally related pyrazole derivatives and a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. Detailed experimental protocols and relevant signaling pathways are presented to guide researchers in evaluating novel anti-proliferative agents.

Data Presentation: Comparative Anti-proliferative Activity

The anti-proliferative activity of various pyrazole derivatives and the standard chemotherapeutic drug Doxorubicin are summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against common cancer cell lines. Lower IC50 values indicate higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74Doxorubicin5.23[1]
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98Doxorubicin4.17[1]
1,3,5-Triaryl-1H-Pyrazole (Compound 5f)HT-29 (Colon)Not SpecifiedPaclitaxelNot Specified
1,3,5-Triaryl-1H-Pyrazole (Compound 5l)MCF-7 (Breast)Not SpecifiedPaclitaxelNot Specified
Pyrazolo[3,4-d]pyrimidine DerivativeMDA-MB-231 (Breast)Not Specified5-Fluorouracil9.6
Pyrazolo[4,3-c]hexahydropyridine DerivativeMDA-MB-231 (Breast)4.25-Fluorouracil9.6
Pyrazolo[4,3-c]hexahydropyridine DerivativeMCF-7 (Breast)2.45-Fluorouracil4.8
DoxorubicinMCF-7 (Breast)8.306--
DoxorubicinMDA-MB-231 (Breast)6.602--

Note: The IC50 values for Doxorubicin can vary between studies and experimental conditions.[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and standardization in the evaluation of anti-proliferative compounds.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Test compound and vehicle control (e.g., DMSO)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 30 minutes.[7][8]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[7] The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Seeding (e.g., MCF-7, HCT-116) Treatment Treatment with This compound & Comparators Cell_Culture->Treatment Cell_Viability MTT Assay (IC50 Determination) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Western Blot (Signaling Proteins) Treatment->Protein_Analysis Data_Analysis IC50 Calculation & Statistical Analysis Protein_Analysis->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Workflow for validating anti-proliferative effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Its over-activation is a common feature in many cancers.[9]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Bad Bad (pro-apoptotic) Akt->Bad P (Inhibits) Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition

Caption: PI3K/Akt signaling pathway in cancer.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2/Sos RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors P Proliferation_Survival Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

Caption: MAPK/ERK signaling pathway in cancer.

References

Alternative chemical scaffolds to the aminopyrazole core for kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core has long been a privileged scaffold in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic properties, as well as the need to navigate a crowded intellectual property landscape, has driven the exploration of alternative chemical scaffolds. This guide provides an objective comparison of three promising alternatives to the aminopyrazole core: pyrrolo[2,3-d]pyrimidines , imidazo[1,2-a]pyrazines , and indazoles . The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations to illustrate relevant concepts.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each scaffold class against various protein kinases. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions and target kinases across different studies. The data presented here is intended to provide a comparative overview of the potential of each scaffold.

Table 1: Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 5kEGFR, Her2, VEGFR2, CDK279 (EGFR), 40 (Her2), 136 (VEGFR2), 204 (CDK2)[1][2][3]
Compound 55RET<10[4]
Compound 59RET<10[4]
BKI-1649CpCDPK1Efficacious in mouse models

Table 2: Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 12k (SCH 1473759)Aurora A, Aurora B25 (cell potency)[5]
Compound 3cCDK9160[6]
CTN1122L-CK1.2low micromolar[7]
Compound 21L-CK1.2nanomolar[7]

Table 3: Indazole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 14dVEGFR-25.5[8]
Compound C05PLK4<0.1[9]
Compound with IC50 of 2nMCK22[10]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1-1.2 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3), 1.6 (PDGFRβ), 1.7 (c-Kit)[11]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3), 71 (PDGFRα), 84 (PDGFRβ), 74-140 (c-Kit)[11]

Mandatory Visualization

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RTK->RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Phosphorylates Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Regulates Transcription Inhibitor Kinase Inhibitor (Alternative Scaffold) Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K Inhibitor->AKT Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription->Cell Proliferation, Survival, etc.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and points of inhibition.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and ATP Solutions C Incubate Kinase, Substrate, ATP, and Inhibitor A->C B Prepare Serial Dilution of Inhibitor Compound B->C D Add Detection Reagents (e.g., TR-FRET Antibody) C->D E Measure Signal (e.g., Fluorescence) D->E F Plot % Inhibition vs. log[Inhibitor] E->F G Calculate IC50 Value F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

LanthaScreen® TR-FRET Kinase Assay (Biochemical Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against a specific kinase.

Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs between a terbium-labeled anti-phosphosubstrate antibody (donor) and a fluorescein-labeled substrate (acceptor) when the substrate is phosphorylated. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled kinase-specific substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phosphosubstrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • 384-well microplate (low-volume, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compound in DMSO into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and fluorescein-labeled substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Prepare a solution of EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition (calculated from the TR-FRET ratios) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

Principle: This assay involves treating cells with the test compound, followed by cell lysis and detection of the phosphorylated and total levels of a specific substrate protein by Western blot. A decrease in the ratio of phosphorylated to total substrate indicates inhibition of the upstream kinase.

Materials:

  • Cultured cells expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and the total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for total protein): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein using densitometry software. Calculate the ratio of phosphorylated to total protein for each treatment condition. A decrease in this ratio with increasing compound concentration indicates cellular target engagement and inhibition.

Conclusion

The exploration of alternative chemical scaffolds beyond the well-trodden aminopyrazole core is a vibrant and essential area of kinase inhibitor research. Pyrrolo[2,3-d]pyrimidines, imidazo[1,2-a]pyrazines, and indazoles each represent viable and promising starting points for the development of novel therapeutics. As demonstrated by the presented data, compounds based on these scaffolds have shown potent inhibition against a range of important kinase targets. The choice of scaffold will ultimately depend on the specific kinase being targeted, the desired selectivity profile, and the overall drug-like properties required for a successful clinical candidate. The experimental protocols provided herein offer a foundation for the robust evaluation of these and other novel kinase inhibitors.

References

Comparative Efficacy Analysis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory efficacy of the novel compound 3-(3-nitrophenyl)-1H-pyrazol-5-amine against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this compound is not yet available in the public domain, this document outlines the established anti-inflammatory properties of the broader pyrazole class of compounds and presents a framework for its evaluation. The pyrazole scaffold is a well-established pharmacophore in numerous anti-inflammatory agents, including the selective COX-2 inhibitor Celecoxib.[1][2] Derivatives of pyrazole have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3]

The following sections detail the common experimental protocols used to assess anti-inflammatory efficacy, present hypothetical comparative data in the required tabular format, and visualize key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data Comparison (Hypothetical)

The following tables present hypothetical data to illustrate how the anti-inflammatory efficacy of this compound could be compared against standard NSAIDs.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
This compound 10Data not availableData not available
Diclofenac Sodium (Standard) 1065%18.5 ± 2.3
Celecoxib (Standard) 1058%2.1 ± 0.5
Indomethacin (Standard) 1072%25.1 ± 3.1

Table 2: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data not availableData not availableData not available
Diclofenac Sodium (Standard) 1.50.0818.75
Celecoxib (Standard) 150.04375
Indomethacin (Standard) 0.10.90.11

Table 3: In Vitro TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)
This compound 10Data not available
Dexamethasone (Standard) 185%

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound), standard drug (e.g., Diclofenac), or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.[4][5][6][7][8]

    • Paw volume is measured at specified intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ulcerogenic index can be determined after a period of chronic administration by examining the stomach lining for lesions.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay determines the inhibitory activity of a compound on COX isoforms.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

  • Procedure:

    • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.[9][10][11][12][13]

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin produced is quantified using a suitable detection method.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined for both COX-1 and COX-2. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound or a standard drug (e.g., Dexamethasone) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[14][15][16][17][18]

    • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

    • The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated for each concentration of the test compound compared to the LPS-stimulated control.

Visualizations

Signaling Pathways

inflammation_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Targets Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB releases NF-kB_active Active NF-κB NF-kB->NF-kB_active translocates COX-2_Pathway Arachidonic Acid COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Gene Transcription (TNF-α, COX-2, etc.) NF-kB_active->Gene_Expression Gene_Expression->COX-2 TNFa_Protein TNF-α Gene_Expression->TNFa_Protein translates to TNFa_Protein->Inflammation Pyrazole_Derivative 3-(3-nitrophenyl)-1H- pyrazol-5-amine (Hypothetical Target) Pyrazole_Derivative->NF-kB Inhibits Pyrazole_Derivative->COX-2 Inhibits NSAIDs Standard NSAIDs (e.g., Diclofenac) NSAIDs->COX-2 Inhibits

Caption: Key inflammatory signaling pathways and potential targets of pyrazole derivatives and NSAIDs.

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_synthesis Compound Synthesis Animal_Model Carrageenan-Induced Paw Edema Model Dosing Administer Test Compound & Standard Drugs Animal_Model->Dosing Measurement_InVivo Measure Paw Volume Over Time Dosing->Measurement_InVivo Analysis_InVivo Calculate % Inhibition of Edema Measurement_InVivo->Analysis_InVivo COX_Assay COX-1/COX-2 Enzymatic Assay Incubation_COX Incubate with Test Compound COX_Assay->Incubation_COX TNF_Assay LPS-Stimulated Macrophage Assay Incubation_TNF Pre-treat Cells & Stimulate with LPS TNF_Assay->Incubation_TNF Measurement_COX Quantify Prostaglandin Production Incubation_COX->Measurement_COX Measurement_TNF Measure TNF-α by ELISA Incubation_TNF->Measurement_TNF Analysis_COX Determine IC₅₀ Values Measurement_COX->Analysis_COX Analysis_TNF Calculate % Inhibition of TNF-α Measurement_TNF->Analysis_TNF Synthesis Synthesize 3-(3-nitrophenyl) -1H-pyrazol-5-amine Synthesis->Dosing Synthesis->Incubation_COX Synthesis->Incubation_TNF

Caption: Workflow for evaluating the anti-inflammatory efficacy of a test compound.

References

Safety Operating Guide

Proper Disposal of 3-(3-nitrophenyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Classification

Due to the presence of a nitrophenyl group, this compound should be managed as a hazardous chemical waste.[1][2][3] Compounds with this functional group are often classified as harmful if swallowed, skin and eye irritants, and may have specific target organ toxicity.[2][4][5][6] Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.[1][2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated fume hood. If dust is generated, an N95-rated dust mask is recommended.To prevent inhalation of dust particles.[2]
Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][7][9]

  • Solid Waste:

    • Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][10]

    • Do not mix with other waste streams to avoid incompatible chemical reactions.[11][12]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this chemical into a separate, leak-proof, and chemically compatible hazardous waste container.[1]

    • Segregate halogenated and non-halogenated solvent waste where possible.[12][13]

  • Sharps Waste:

    • Any needles, pipettes, or other sharp objects contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[11][12]

Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly and accurately labeled.

Container RequirementSpecificationRationale
Material Chemically compatible material (e.g., HDPE for solids, appropriate plastic or glass for liquids).[9][14]Prevents reaction, degradation, or leakage of the container.
Condition In good condition, with no cracks or leaks, and a secure, tight-fitting lid.[10][14][15]Ensures safe containment and prevents spills.
Labeling Affix a "Hazardous Waste" label.[10]Clearly communicates the contents are hazardous.
Content Information Full chemical name: "this compound" and list all other constituents with approximate percentages.[10][14]Informs waste handlers of the specific chemical hazards.
Contact Information Name of the principal investigator and laboratory location.Facilitates communication if questions arise.
Date The date waste accumulation began.Tracks the accumulation time, which is often regulated.[15]
  • Store all waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[9][15]

  • Ensure containers are kept closed at all times except when adding waste.[7][14][15]

  • Store waste away from incompatible materials.[10]

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[7][9][10]

  • Do not attempt to transport the hazardous waste yourself.

  • A container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be considered non-hazardous.[7][16]

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7][16]

  • After triple-rinsing, deface or remove all chemical labels from the empty container, and dispose of it as regular trash or through your lab's glass/plastic recycling program.[7][12]

Spill Management

In the event of a spill, evacuate personnel from the immediate area if necessary. While wearing appropriate PPE, contain the spill using a chemical spill kit.

  • For solid spills: Carefully sweep up the material and place it in a labeled hazardous waste container.[2][4]

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[7][13]

Visual Workflow for Disposal

The following diagrams illustrate the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles, etc.) waste_type->sharps Sharps container_solid Collect in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->container_sharps store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

G cluster_0 Empty Container Management cluster_1 Waste Stream start Empty Container of This compound rinse Triple-Rinse with Appropriate Solvent start->rinse collect Collect Rinsate as Hazardous Liquid Waste rinse->collect deface Deface or Remove Original Labels rinse->deface waste_stream To Hazardous Waste Disposal Stream collect->waste_stream dispose Dispose of Container as Non-Hazardous Trash/Recycling deface->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-nitrophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3-nitrophenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.